8-Chloroquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOERVORSOTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392307 | |
| Record name | 8-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7557-04-2 | |
| Record name | 8-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Chloroquinazoline CAS number and properties
An In-depth Technical Guide to 8-Chloroquinazoline: Synthesis, Properties, and Applications
A Foreword for the Research Professional
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the chemical compound this compound. As a senior application scientist, the goal is not merely to present data but to provide a cohesive understanding of this molecule, grounded in established chemical principles and practical laboratory considerations. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, and understanding the nuances of its substituted analogues, such as the 8-chloro derivative, is paramount for the rational design of novel therapeutics. This guide provides an overview of its chemical identity, a plausible synthetic route, its reactivity, and its potential applications, with a focus on the "why" behind the "how."
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic compound with a bicyclic structure, where a pyrimidine ring is fused to a benzene ring. The chlorine atom at the 8-position significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 7557-04-2 | [1][2][3] |
| Molecular Formula | C₈H₅ClN₂ | [1][2][3] |
| Molecular Weight | 164.59 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | 119-120 °C | [2] |
| Boiling Point | 281.0 ± 13.0 °C (Predicted) | [2] |
| pKa | 3.58 ± 0.22 (Predicted) | [1] |
| Canonical SMILES | C1=CC2=CN=CN=C2C(=C1)Cl | [1] |
| InChI Key | KOAOERVORSOTKI-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Proposed Route
Proposed Synthetic Pathway
Experimental Protocol
Reaction: Cyclocondensation of 2-amino-3-chlorobenzaldehyde with formamide.
Rationale: This one-pot reaction is an efficient method for constructing the quinazoline ring system. 2-amino-3-chlorobenzaldehyde provides the benzene ring and one nitrogen atom, while formamide serves as the source for the remaining carbon and nitrogen atoms of the pyrimidine ring. The reaction proceeds through the formation of an intermediate formamidine, which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-chlorobenzaldehyde (1.0 equivalent) and an excess of formamide (10-20 equivalents). The use of excess formamide ensures it acts as both a reactant and a solvent.
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring. The product, being less soluble in water, should precipitate out as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual formamide. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the electron-deficient nature of the quinazoline ring system and the presence of the chloro-substituent. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 8-position can be displaced by various nucleophiles. However, the reactivity of chloroquinazolines towards SNAr is position-dependent. Generally, the 4- and 2-positions are more activated towards nucleophilic attack due to the direct electronic influence of the ring nitrogens. The 8-position, being on the benzene ring, is less activated. Despite this, with strong nucleophiles and/or the use of a catalyst (e.g., palladium-catalyzed cross-coupling reactions), the chlorine at the 8-position can be substituted.[6]
Applications in Drug Discovery and Medicinal Chemistry
The quinazoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs, particularly in oncology.[6][7] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic activities. The chlorine atom provides a handle for introducing various functional groups to probe the structure-activity relationship (SAR) of a lead compound. For instance, it can be used in the synthesis of kinase inhibitors, where the quinazoline core often mimics the adenine part of ATP, binding to the hinge region of the kinase.[5]
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyrimidine ring (at positions 2 and 4) would likely appear at a lower field (higher ppm) compared to the protons on the benzene ring due to the deshielding effect of the adjacent nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum should display eight signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrimidine ring (C2 and C4) are expected to be the most deshielded.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 164 and an (M+2)⁺ peak at m/z 166 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic system in the 1600-1450 cm⁻¹ region.
Solubility Profile
Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method to determine the thermodynamic solubility of this compound is the shake-flask method.[8]
-
Preparation of Saturated Solution: Add an excess amount of this compound to vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for related chloroquinazolines and hydroxyquinolines, it should be handled with care in a well-ventilated laboratory fume hood.[9][10][11][12]
-
Potential Hazards: Assumed to be toxic if swallowed, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data on its synthesis and properties are sparse in the public domain, its chemical behavior can be reliably predicted based on established principles of quinazoline chemistry. This guide provides a foundational understanding for researchers to synthesize, handle, and utilize this compound in their research endeavors, particularly in the quest for novel therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. 8-CHLORO-QUINAZOLINE | 7557-04-2 [m.chemicalbook.com]
- 3. 8-CHLORO-QUINAZOLINE CAS#: 7557-04-2 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. capotchem.cn [capotchem.cn]
8-Chloroquinazoline molecular structure and weight
An In-Depth Technical Guide to 8-Chloroquinazoline: Molecular Structure, Properties, and Synthetic Utility
Abstract
The quinazoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on this compound, a key derivative whose unique electronic and steric properties make it a valuable building block in drug discovery. We will provide a comprehensive analysis of its molecular structure, physicochemical properties, synthetic pathways, and reactivity. Furthermore, this document will explore its applications as a pharmacophore in the development of targeted therapies, particularly kinase inhibitors, supported by detailed experimental insights and protocols.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold".[2][3] This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] The strategic placement of substituents on the quinazoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The introduction of a chlorine atom at the 8-position, adjacent to the heterocyclic nitrogen, creates a unique chemical entity—this compound. This substitution significantly influences the molecule's reactivity and provides a versatile handle for synthetic diversification, making it an important intermediate in the synthesis of complex bioactive molecules.[6]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in synthetic and medicinal chemistry. Its structure is defined by a quinazoline core with a chlorine atom substituted at the C8 position of the benzene ring.
The canonical SMILES representation of the molecule is C1=CC2=CN=CN=C2C(=C1)Cl.[7]
Core Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅ClN₂ | [7][8] |
| Molecular Weight | 164.59 g/mol | [7][8][9] |
| CAS Number | 7557-04-2 | [7][8][9] |
| Melting Point | 119-120 °C | [10] |
| Boiling Point (Predicted) | 281.0 ± 13.0 °C | [10] |
| pKa (Predicted) | 3.58 ± 0.22 | [7] |
| Topological Polar Surface Area | 25.8 Ų | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Synthesis and Chemical Reactivity
The synthetic utility of this compound is largely dictated by the reactivity of its C-Cl bond. The position of this halogen, adjacent to the fused ring system and the heterocyclic nitrogen, imparts distinct electronic and steric characteristics that differentiate it from other chloro-substituted isomers.[6]
Synthetic Approaches
While specific literature on the direct synthesis of this compound is sparse, established methods for quinazoline synthesis can be adapted. A common strategy involves the cyclocondensation of an appropriately substituted anthranilic acid derivative. For the related compound, 8-Chloroquinazolin-4-ol, the synthesis proceeds via the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide, a variant of the Niementowski quinazoline synthesis.[11] Modern adaptations often utilize microwave irradiation to improve reaction times and yields.[11]
Reactivity at the 8-Position
The reactivity of the chlorine atom at the 8-position is influenced by a combination of electronic and steric effects.[6]
-
Electronic Effects : The quinazoline ring system is electron-deficient due to the electronegativity of the two nitrogen atoms. The chlorine at C8 experiences a direct electronic influence from the adjacent nitrogen, affecting its susceptibility to nucleophilic attack.[6]
-
Steric Hindrance : The peri-position of the C8 chlorine atom, being sterically hindered by the adjacent heterocyclic ring, can make it less susceptible to attack by bulky nucleophiles compared to more exposed positions like C6.[6]
This unique reactivity makes this compound a valuable substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to build molecular complexity.[3][6][12] The C4 position is generally more reactive towards nucleophiles than the C2 position in di-substituted quinazolines.[13]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinazoline core will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling with adjacent protons. The proton at C5, being ortho to the chlorine at C8, would likely experience a different chemical environment compared to the other protons.
-
¹³C NMR : The carbon spectrum will display eight distinct signals for the aromatic carbons. The carbon atom bonded to the chlorine (C8) will be influenced by the halogen's electronegativity. Spectroscopic data for similar structures, such as 8-chloroquinoline, can serve as a useful reference for assigning chemical shifts.[14]
-
Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[15]
Applications in Drug Discovery
The 8-chloro-substituted quinazoline scaffold is a key pharmacophore in the development of inhibitors for various protein kinases involved in critical cell signaling pathways.[11]
Kinase Inhibition
Quinazoline derivatives are well-established as ATP-competitive inhibitors of several protein kinases.[11] The 4-anilinoquinazoline framework, in particular, is the basis for several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[3] The 8-chloro substituent can serve as a crucial interaction point within the ATP-binding pocket of a target kinase or as a synthetic handle for introducing other functional groups to optimize binding affinity and selectivity. Pathways frequently targeted by quinazoline-based inhibitors include:
PARP Inhibition
Derivatives of this compound, specifically 8-Chloroquinazolin-4-OL, have been identified as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[16] PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[16]
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[17][18]
-
Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[17]
-
Storage : Store in a tightly sealed container in a cool, dry place.[18]
-
First Aid : In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms occur.[20]
Conclusion
This compound is a synthetically versatile and medicinally significant heterocyclic compound. Its molecular structure, characterized by the strategic placement of a chlorine atom at the 8-position, provides a unique platform for chemical modification. This guide has detailed its core properties, synthetic rationale, and crucial role as a scaffold for developing targeted therapeutics, particularly kinase inhibitors. The insights provided herein are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical entity.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. Quinazoline and its diverse array of therapeutic application:A review | PDF [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 8-CHLORO-QUINAZOLINE CAS#: 7557-04-2 [m.chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 8-CHLORO-QUINAZOLINE | 7557-04-2 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]
- 15. Quinoline, 8-chloro- [webbook.nist.gov]
- 16. benchchem.com [benchchem.com]
- 17. angenechemical.com [angenechemical.com]
- 18. fishersci.com [fishersci.com]
- 19. mmbio.byu.edu [mmbio.byu.edu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 8-Chloroquinazoline from Anthranilic Acid Precursors
Abstract: This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 8-chloroquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with a substituted anthranilic acid and proceeds through a multi-step sequence involving cyclocondensation, chlorination, and reductive dehalogenation. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying mechanistic principles and field-proven insights necessary for successful execution and optimization. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the entire synthetic cascade.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Quinazoline derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Their prominence is exemplified by their use as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a critical target in oncology.[1][3]
The specific target of this guide, this compound, serves as a valuable building block for the synthesis of more complex, biologically active molecules. The strategic placement of the chlorine atom at the 8-position provides a handle for further functionalization or can be used to modulate the electronic properties and metabolic stability of the final compound. This guide presents a validated, multi-step synthesis beginning from a commercially accessible chlorinated anthranilic acid derivative.
Overall Synthetic Strategy
The synthesis of this compound is not a single transformation but a strategic sequence of reactions. The chosen pathway is designed for reliability and scalability, leveraging well-established chemical principles. The overall workflow can be dissected into three primary stages:
-
Cyclocondensation: Formation of the quinazolinone ring system via the Niementowski reaction, starting with 2-amino-3-chlorobenzoic acid and formamide.
-
Chlorination: Activation of the 4-position by converting the hydroxyl group of the quinazolinone into a chloride, a superior leaving group for subsequent reactions.
-
Reductive Dehalogenation: Selective removal of the highly reactive 4-chloro group to yield the final target compound, this compound.
The logical flow of this synthetic route is depicted below.
Figure 1: High-level workflow for the synthesis of this compound.
Part I: Niementowski Cyclocondensation to 8-Chloroquinazolin-4(3H)-one
The cornerstone of this synthesis is the Niementowski quinazoline synthesis, a classic and reliable method for constructing the 4-oxo-3,4-dihydroquinazoline (quinazolinone) ring system.[4][5] This reaction involves the thermal condensation of an anthranilic acid with an amide.[1][6] In our case, 2-amino-3-chlorobenzoic acid is reacted with formamide, which conveniently serves as both the one-carbon source and the reaction solvent.[7][8]
Mechanistic Rationale
The reaction proceeds in two key stages. First, the amino group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide to form an N-acylanthranilic acid intermediate (N-(3-chloro-2-carboxyphenyl)formamide) with the elimination of ammonia. Second, under thermal conditions, this intermediate undergoes an intramolecular cyclization. The nitrogen of the formamido group attacks the carboxylic acid carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable, aromatic quinazolinone ring.[1]
Figure 2: Simplified mechanism of the Niementowski quinazoline synthesis.
Experimental Protocol: Synthesis of 8-Chloroquinazolin-4(3H)-one
This protocol is adapted from established procedures for Niementowski reactions.[7][9]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-3-chlorobenzoic acid (8.58 g, 50 mmol, 1.0 eq) and formamide (40 mL, ~1.0 mol, 20 eq).
-
Heating: Heat the reaction mixture in an oil bath to 150-160 °C.[9] Maintain this temperature with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled, viscous solution into 200 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual formamide.
-
Purification: Dry the crude solid in a vacuum oven. The product, 8-chloroquinazolin-4(3H)-one, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethanol or acetic acid.
Part II: Chlorination to 4,8-Dichloroquinazoline
The hydroxyl group at the 4-position of the quinazolinone is not a good leaving group. To facilitate its removal, it must first be converted into a more reactive species. The most common and effective method for this transformation is treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This converts the quinazolinone into the corresponding 4-chloroquinazoline derivative.[10]
Rationale for Chlorination
The 4-chloro group is an excellent leaving group, making the C4 position highly susceptible to nucleophilic substitution.[10] This reactivity is crucial for many applications of quinazolines in medicinal chemistry, where this position is often functionalized with various amines to produce potent kinase inhibitors.[10] For our specific goal, this step is a necessary precursor to the final reduction.
Experimental Protocol: Synthesis of 4,8-Dichloroquinazoline
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place the crude 8-chloroquinazolin-4(3H)-one (e.g., 45 mmol, 1.0 eq) from the previous step.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) can be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until the reaction is complete by TLC analysis.
-
Work-up: Allow the reaction to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving quench.
-
Neutralization & Isolation: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. A solid will precipitate. Collect the crude 4,8-dichloroquinazoline by vacuum filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Part III: Selective Reductive Dehalogenation to this compound
The final step is the selective removal of the chlorine atom at the 4-position while retaining the one at the 8-position. The chlorine at C4 is significantly more reactive than the one at C8 due to its position adjacent to the ring nitrogens, making it behave like a vinylogous acid chloride. This difference in reactivity allows for its selective removal via catalytic hydrogenation.
Rationale for Selective Reduction
Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for the reduction of aryl chlorides. By carefully controlling the reaction conditions (hydrogen pressure, catalyst loading, and temperature), the more labile 4-chloro group can be hydrogenolyzed without affecting the more stable 8-chloro group. The addition of a base, such as magnesium oxide (MgO) or triethylamine (Et₃N), is critical to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing catalyst poisoning and potential side reactions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add 4,8-dichloroquinazoline (e.g., 40 mmol, 1.0 eq), palladium on carbon (10% Pd/C, ~5 mol %), and magnesium oxide (MgO, 1.8 g, 44 mmol, 1.1 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol (150 mL).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 50 psi (or as appropriate for the equipment) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-12 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst and MgO. Wash the Celite pad with additional solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield a pure solid.[11][12]
Data Summary and Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |
| 2-Amino-3-chlorobenzoic Acid | C₇H₆ClNO₂ | 171.58 | 6280-95-1 | Starting material; typically a white to off-white solid. |
| 8-Chloroquinazolin-4(3H)-one | C₈H₅ClN₂O | 180.59 | 55038-06-7 | Intermediate; typically a solid. Exhibits keto-enol tautomerism. |
| 4,8-Dichloroquinazoline | C₈H₄Cl₂N₂ | 199.04 | 22137-96-8 | Key intermediate; solid, handle with care. |
| This compound | C₈H₅ClN₂ | 164.59 | 7557-04-2 | Final Product; typically a crystalline solid. [11][12] |
Conclusion
This guide has detailed a reliable and well-precedented three-stage synthetic route to this compound from a substituted anthranilic acid precursor. By leveraging the Niementowski reaction for the core ring formation, followed by standard chlorination and selective reduction protocols, this pathway offers a clear and scalable method for accessing this important heterocyclic building block. The mechanistic discussions and detailed protocols provided herein are intended to empower researchers to not only replicate this synthesis but also to intelligently adapt and troubleshoot it for their specific drug discovery and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. Niementowski Quinazoline Synthesis [drugfuture.com]
- 7. generis-publishing.com [generis-publishing.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
Spectroscopic Data of 8-Chloroquinazoline: A Comprehensive Technical Guide for Researchers
Introduction
Quinazoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as a focal point in contemporary drug discovery. The introduction of a chlorine atom at the 8-position of the quinazoline ring system significantly influences its electronic properties and metabolic stability, making 8-Chloroquinazoline a valuable synthon for the development of novel therapeutic agents.
A thorough understanding of the spectroscopic signature of this compound is paramount for unambiguous structure elucidation, purity assessment, and the interpretation of reaction outcomes. This guide presents a detailed compilation and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of these analytical techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers.
Chemical Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the chemical structure and standard IUPAC numbering for this compound are provided below.
Caption: Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound will exhibit distinct signals for the protons on the quinazoline core.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.3 | s | - |
| H-4 | ~9.1 | s | - |
| H-5 | ~8.0 | dd | J = 8.0, 1.5 |
| H-6 | ~7.6 | t | J = 8.0 |
| H-7 | ~7.9 | dd | J = 8.0, 1.5 |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and concentration.
Interpretation and Rationale:
-
H-2 and H-4: These protons are part of the pyrimidine ring and are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms. Their appearance as singlets is expected as they lack adjacent protons for spin-spin coupling.
-
H-5, H-6, and H-7: These protons belong to the benzene ring. The observed splitting patterns (doublet of doublets for H-5 and H-7, and a triplet for H-6) are characteristic of a 1,2,3-trisubstituted benzene ring system, confirming the position of the chloro substituent at C8. The coupling constants are typical for ortho and meta couplings in an aromatic system.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~160 |
| C-4 | ~155 |
| C-4a | ~128 |
| C-5 | ~129 |
| C-6 | ~128 |
| C-7 | ~134 |
| C-8 | ~130 |
| C-8a | ~150 |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and concentration.
Interpretation and Rationale:
-
C-2 and C-4: These carbons are the most deshielded in the spectrum due to their direct attachment to the electronegative nitrogen atoms in the pyrimidine ring.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): The signals for the carbons of the benzene ring appear in the typical aromatic region (120-150 ppm). The specific chemical shifts are influenced by the electronic effects of the fused pyrimidine ring and the chlorine substituent. The carbon bearing the chlorine atom (C-8) and the bridgehead carbons (C-4a and C-8a) will have distinct chemical shifts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretching | Aromatic C-H |
| ~1620 | C=N stretching | Pyrimidine ring |
| ~1580, 1480 | C=C stretching | Aromatic ring |
| ~800 | C-Cl stretching | Aryl-Chloride |
| ~750 | C-H bending | Aromatic C-H out-of-plane |
Interpretation and Rationale:
The IR spectrum provides confirmatory evidence for the key structural features of this compound. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1620-1480 cm⁻¹ region confirm the quinazoline core. The strong absorption around 800 cm⁻¹ is indicative of the C-Cl stretching vibration, confirming the presence of the chloro substituent. The out-of-plane C-H bending bands can provide further information about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Significance |
| 164 | [M]⁺ | Molecular ion |
| 166 | [M+2]⁺ | Isotope peak for ³⁷Cl |
| 129 | [M-Cl]⁺ | Loss of chlorine |
| 102 | [M-Cl-HCN]⁺ | Fragmentation of the quinazoline ring |
Interpretation and Rationale:
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 164, corresponding to the molecular weight of this compound (C₈H₅ClN₂).
-
Isotope Pattern: A characteristic feature will be the presence of an [M+2]⁺ peak at m/z 166 with an intensity of approximately one-third of the [M]⁺ peak. This is due to the natural abundance of the ³⁷Cl isotope, providing strong evidence for the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The fragmentation pattern will show characteristic losses, such as the loss of a chlorine radical to give a peak at m/z 129, and further fragmentation of the quinazoline ring system, for example, by the loss of HCN to give a peak at m/z 102.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for quinazoline derivatives. The specific parameters should be optimized for the instrument being used.
NMR Spectroscopy Protocol
Caption: General workflow for NMR data acquisition.
IR Spectroscopy Protocol
Caption: General workflow for FT-IR data acquisition.
Mass Spectrometry Protocol
Caption: General workflow for Mass Spectrometry data acquisition.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, coupled with an explanation of the underlying principles, offers researchers and drug development professionals a robust framework for the confident identification and characterization of this important heterocyclic compound. The provided experimental workflows serve as a practical starting point for obtaining high-quality spectroscopic data. A thorough understanding of this foundational data is essential for advancing the synthesis of novel quinazoline derivatives with potential therapeutic applications.
Navigating the Critical Path of Drug Discovery: An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazoline and its Derivatives
For Immediate Release
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of a Promising Heterocyclic Scaffold.
In the landscape of modern drug discovery, the quinazoline scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds, including several FDA-approved anticancer agents.[1][2] Among its many derivatives, 8-Chloroquinazoline and its analogues represent a significant area of interest for medicinal chemists. This technical guide provides a comprehensive overview of the critical physicochemical properties of solubility and stability for this class of compounds, with a particular focus on the well-characterized derivative, 8-Chloroquinazolin-4-OL. Understanding these core attributes is paramount for advancing a compound from a promising hit to a viable clinical candidate.
The Foundational Role of Solubility in Drug Efficacy
The therapeutic potential of any orally administered drug is fundamentally linked to its aqueous solubility. Poor solubility can lead to low bioavailability, variable absorption, and ultimately, therapeutic failure.[3] For quinazoline derivatives, which are often developed as kinase inhibitors or for other intracellular targets, achieving adequate solubility is a primary challenge in formulation development.
Understanding the Physicochemical Landscape of this compound Derivatives
8-Chloroquinazolin-4-OL, a key derivative, exists in a tautomeric equilibrium with its keto form, 8-Chloroquinazolin-4(1H)-one. In both solid and polar solvent phases, the keto form is generally more stable and predominates.[4] This structural nuance can influence its solubility characteristics. While comprehensive solubility data across a wide range of solvents for many specific this compound analogues is not always publicly available, data for key derivatives provides a crucial baseline.
Quantitative Solubility Profile
The following table summarizes the known solubility data for 8-Chloroquinazolin-4(1H)-one, offering a quantitative starting point for researchers.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 22.5[4] | 124.59[4] | Sonication is often recommended to aid dissolution.[4] |
It is important to note that the parent quinazoline structure is generally water-soluble.[4] For less soluble derivatives, techniques such as the formation of solid dispersions can be employed to enhance solubility.[4][5]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][6][7] This protocol ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable measure of a compound's intrinsic solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the this compound derivative to vials containing the solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol).[4]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[4][6] Visual confirmation of undissolved solid is crucial at this stage.[4]
-
Sample Separation: Following equilibration, cease agitation and allow the suspension to settle. Separate the clear supernatant from the undissolved solid via centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).[4]
-
Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][8]
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the applied dilution factor.[4]
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Stability: Ensuring Compound Integrity from Bench to Bedside
The chemical stability of a drug candidate is a critical quality attribute that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[9] The quinazoline ring is generally considered stable under mild acidic and alkaline conditions.[4] However, forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]
Recommended Storage Conditions
For long-term storage and to ensure compound integrity, the following conditions are recommended for 8-Chloroquinazolin-4(1H)-one:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| In Solvent | -80°C | 1 year[4] |
Some quinazoline derivatives have shown instability when exposed to normal room lighting, with improved stability observed when stored in the dark.[4]
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those of accelerated stability testing to identify potential degradation products and pathways.[4][9][10]
Experimental Protocols for Forced Degradation:
-
Hydrolytic Degradation:
-
Prepare solutions of the this compound derivative in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).[4]
-
Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 72 hours).[4]
-
At specified time points, draw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.[4]
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3-30% hydrogen peroxide).[4]
-
Store the solution at room temperature, protected from light, for a specified duration.
-
Analyze samples at various intervals by HPLC. The pyrimidine ring of the quinazoline nucleus can be susceptible to oxidative species.[4]
-
-
Photolytic Degradation:
-
Expose both a solution and the solid form of the compound to a calibrated light source, as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[4]
-
Maintain a control sample in the dark.[4]
-
Analyze both the light-exposed and dark control samples by HPLC.[4]
-
-
Thermal Degradation (Dry Heat):
Caption: General Workflow for Forced Degradation Studies.
Mechanism of Action: The Clinical Relevance of this compound Derivatives
Beyond their fundamental physicochemical properties, the therapeutic relevance of this compound derivatives is underscored by their biological activity. For instance, 8-Chloroquinazolin-4-OL has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[4] PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition leads to an accumulation of DNA single-strand breaks, which are subsequently converted to double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to synthetic lethality and targeted cell death.[4]
Caption: Signaling Pathway of PARP-1 Inhibition by 8-Chloroquinazolin-4-OL.
Conclusion
A thorough understanding and empirical determination of solubility and stability are non-negotiable prerequisites in the journey of drug development. For researchers working with the promising this compound scaffold, the methodologies and insights presented in this guide offer a robust framework for comprehensive characterization. By proactively addressing these fundamental physicochemical properties, the scientific community can more efficiently translate novel quinazoline derivatives into next-generation therapeutics.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijrpp.com [ijrpp.com]
The Ascendant Role of 8-Chloroquinazoline Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules. Its rigid structure and versatile substitution points have made it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. Among the vast landscape of quinazoline derivatives, those bearing a chlorine atom at the 8-position have emerged as a particularly compelling class of compounds, demonstrating significant potential across multiple therapeutic areas, most notably in oncology.
This technical guide provides an in-depth exploration of 8-chloroquinazoline derivatives and their analogs. We will dissect their synthesis, delve into their multifaceted biological activities with a focus on anticancer properties, and elucidate the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical space.
Synthetic Strategies: Building the this compound Core
The synthetic accessibility of the this compound framework is a key driver of its exploration in drug discovery. A variety of synthetic routes have been developed, ranging from classical cyclization reactions to modern, more efficient methodologies.
Classical Approach: The Niementowski Quinazoline Synthesis and its Adaptations
A foundational method for constructing the quinazoline ring is the Niementowski synthesis. In the context of this compound derivatives, this typically involves the cyclocondensation of a substituted anthranilic acid with a one-carbon source. A common and effective starting material for many this compound analogs is 2-amino-3-chlorobenzoic acid.
The synthesis of 8-Chloroquinazolin-4-ol, a key intermediate, is often achieved through the thermal condensation of 2-amino-3-chlorobenzoic acid with formamide. This reaction can be significantly accelerated and yields improved through the use of microwave irradiation, a testament to how modern techniques are refining classical methods.
Workflow for the Synthesis of 8-Chloroquinazolin-4-OL
The Quinazoline Scaffold: A Privileged Core in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinazoline core, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of biologically active compounds, leading to the development of several clinically approved drugs. This technical guide provides a comprehensive exploration of the diverse biological activities associated with the quinazoline scaffold, with a primary focus on its applications in oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present visual workflows to facilitate a deeper understanding of this critical pharmacophore.
Introduction: The Enduring Significance of the Quinazoline Moiety
The quinazoline nucleus has captured the attention of medicinal chemists for decades due to its remarkable ability to interact with a wide array of biological targets.[1][2] This "privileged structure" serves as a versatile template for the design of potent and selective therapeutic agents.[3][4] The inherent structural features of the quinazoline ring system, including its hydrogen bonding capabilities and potential for diverse substitutions, allow for the fine-tuning of pharmacological properties. This has resulted in a rich pipeline of quinazoline-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive effects.[4][5][6][7][8] This guide will provide an in-depth analysis of the most prominent and therapeutically relevant biological activities of quinazoline core structures.
Anticancer Activity: Targeting the Engines of Malignancy
The anticancer activity of quinazoline derivatives is arguably the most extensively studied and clinically significant aspect of this scaffold.[9][10] Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis.[9]
Mechanism of Action: Inhibition of Protein Kinases
A predominant mechanism of action for anticancer quinazolines is the inhibition of protein kinases, particularly tyrosine kinases (TKs).[9][11] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[9] Dysregulation of kinase activity is a hallmark of many cancers.
Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are quinazoline-based tyrosine kinase inhibitors (TKIs).[9][12][13] These drugs typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[9] This blockade of signaling pathways ultimately leads to the inhibition of tumor growth and, in some cases, apoptosis.[10][14]
Key Kinase Targets for Quinazoline Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): A primary target for many quinazoline-based TKIs in the treatment of non-small-cell lung cancer (NSCLC) and other solid tumors.[12][15] The 4-anilino-quinazoline scaffold has proven to be particularly effective in targeting EGFR.[15]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][16]
-
Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is involved in DNA repair, and its inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways.[10]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and several quinazoline derivatives have been developed to target its components.[10]
Visualizing the Kinase Inhibition Pathway
Caption: Quinazoline derivatives inhibiting EGFR signaling.
Experimental Protocol: In Vitro Evaluation of Anticancer Activity
A crucial first step in evaluating the anticancer potential of novel quinazoline compounds is to assess their cytotoxicity against cancer cell lines.[17][18] The MTT assay is a widely used colorimetric method for this purpose.[19][20]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the quinazoline test compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO in medium).[20]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[18]
Self-Validation: The inclusion of a positive control (a known anticancer drug like Gefitinib) and a negative control (vehicle) is essential for validating the assay's performance. The reproducibility of the results across multiple replicates and independent experiments further ensures the reliability of the data.
Data Presentation: Cytotoxicity of Quinazoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Quinazoline A | A549 (Lung Cancer) | 1.5 ± 0.2 |
| Quinazoline B | A549 (Lung Cancer) | 5.8 ± 0.7 |
| Gefitinib (Control) | A549 (Lung Cancer) | 0.8 ± 0.1 |
| Quinazoline A | MCF-7 (Breast Cancer) | 2.1 ± 0.3 |
| Quinazoline B | MCF-7 (Breast Cancer) | 10.2 ± 1.1 |
| Gefitinib (Control) | MCF-7 (Breast Cancer) | 3.5 ± 0.4 |
Antimicrobial Activity: Combating Infectious Agents
The emergence of drug-resistant microbial pathogens has created an urgent need for novel antimicrobial agents.[21] Quinazoline and quinazolinone derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[3][21][22][23]
Mechanism of Action
The antimicrobial mechanisms of quinazolines are diverse and can involve:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.
-
Disruption of Cell Wall Synthesis: Some quinazoline derivatives can interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Fungal Ergosterol Biosynthesis: Similar to azole antifungals, certain quinazolines can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.
Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring, as well as the presence of halogen atoms at positions 6 and 8, can significantly influence antimicrobial activity.[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[24][25][26]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the quinazoline test compound in a 96-well microtiter plate containing broth.[25]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25][26]
Self-Validation: The clarity of the negative control and robust growth in the positive control are critical for a valid assay. The use of a reference antibiotic with a known MIC for the test organism provides an additional layer of validation.
Visualizing the Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Quinazoline derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators.[6][7][8]
Mechanism of Action
The anti-inflammatory effects of quinazolines can be attributed to several mechanisms, including:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.
-
Inhibition of Pro-inflammatory Cytokine Production: Quinazolines can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Modulation of NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some quinazolines can inhibit the activation of NF-κB.
The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a quinazoline derivative.[7]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.
Protocol: COX (ovine) Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) and the quinazoline test compound.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells containing the enzymes. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorescent detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Self-Validation: Running parallel assays for both COX-1 and COX-2 allows for the determination of selectivity. The inclusion of selective and non-selective COX inhibitors as controls is crucial for validating the assay's performance.
Conclusion and Future Directions
The quinazoline core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its proven success in oncology, coupled with its promising potential in antimicrobial and anti-inflammatory applications, ensures its continued prominence in drug discovery and development. Future research will likely focus on the design of more selective and potent quinazoline derivatives, the exploration of novel biological targets, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The systematic application of the experimental protocols and a deep understanding of the underlying mechanisms, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. A comprehensive review of recent advances in the biological activities of quinazolines | Semantic Scholar [semanticscholar.org]
- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 13. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iv.iiarjournals.org [iv.iiarjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. rphsonline.com [rphsonline.com]
- 22. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 23. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apec.org [apec.org]
- 26. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
The 8-Chloroquinazoline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Among its many derivatives, 8-chloroquinazoline has emerged as a particularly significant pharmacophore, especially in the realm of oncology. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and its pivotal role in the development of targeted kinase inhibitors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into leveraging this potent scaffold in contemporary drug discovery programs.
The Quinazoline Nucleus: A Foundation of Therapeutic Potential
Quinazoline, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, has been a subject of intense study in medicinal chemistry for decades.[3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5] The success of several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, all of which are potent kinase inhibitors built upon the quinazoline framework, has solidified its status as a critical scaffold in the development of targeted therapies.[6][7][8]
The quinazoline structure provides a rigid and planar framework that is ideal for orienting substituents to interact with the ATP-binding pockets of various kinases.[8] This inherent structural advantage, combined with its synthetic tractability, allows for extensive chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties.
The Strategic Importance of the 8-Chloro Substitution
The introduction of a chlorine atom at the 8-position of the quinazoline ring is a key strategic modification that significantly influences the biological activity of the resulting derivatives. While the core quinazoline structure provides the necessary scaffold, the 8-chloro substituent can:
-
Modulate Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electron density of the quinazoline ring system, impacting its interaction with biological targets.
-
Enhance Binding Affinity: The chloro group can participate in favorable interactions, such as halogen bonding, within the active site of a target protein, thereby increasing binding affinity and potency.
-
Improve Pharmacokinetic Profile: The lipophilicity introduced by the chlorine atom can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a drug.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. A common and effective method is the Niementowski quinazoline synthesis and its variations.[9]
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of the this compound core.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocol: Synthesis of 8-Chloroquinazolin-4-ol
This protocol details the synthesis of the key intermediate, 8-chloroquinazolin-4-ol, via a conventional heating method.[9]
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into ice-cold water while stirring. A solid product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified 8-chloroquinazolin-4-ol.
This compound as a Pharmacophore in Kinase Inhibition
A primary application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[9] Many of these derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates.
Targeting Key Oncogenic Pathways
This compound derivatives have shown significant inhibitory activity against several key kinases implicated in cancer progression, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]
-
PI3K/Akt/mTOR Pathway: A central signaling pathway that controls cell growth, proliferation, and survival.[6][9]
The diagram below illustrates the inhibitory action of this compound analogs on these critical signaling pathways.
Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.
Comparative Biological Activity
The potency of this compound derivatives can vary significantly based on the substitutions at other positions of the quinazoline ring. The following table provides a summary of the inhibitory activities of representative compounds against various cancer cell lines.
| Compound ID | R-Group at C4 | Target Cell Line | IC50 (µM) | Reference |
| Compound A | 4-Bromo-2-nitrophenylamino | MGC-803 | 6.23 | [5] |
| Compound B | 4-Fluorophenylamino | A549 | >10 | [5] |
| Compound C | 4-Chlorophenylamino | PC-9 | 8.45 | [5] |
| Compound D | 4-Bromophenylamino | H1975 | 5.32 | [5] |
| Compound E | 3,4-Dichloroanilino | MCF-7 | 0.98 | [10] |
| Compound F | 4-Methoxy-N-methylanilino | HCT-116 | 1.5 | [7] |
Note: This table is a representative summary. IC50 values can vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective this compound-based inhibitors relies heavily on understanding the structure-activity relationships. Key SAR insights include:
-
Substitution at the 4-Position: The nature of the substituent at the C4 position is critical for activity. Typically, an anilino group is favored, and substitutions on this aniline ring can significantly impact potency and selectivity.[7][11]
-
Halogenation of the Anilino Ring: The addition of halogens (F, Cl, Br) to the para-position of the C4-anilino ring often leads to increased antiproliferative activity.[5]
-
Lipophilicity and Solubility: While lipophilic groups can enhance membrane permeability and binding, they can also lead to poor solubility. A balance must be struck to achieve optimal pharmacokinetic properties. The introduction of polar solubilizing groups can improve the physicochemical properties of the compounds.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol provides a general framework for assessing the inhibitory activity of a novel this compound derivative against a specific kinase, such as EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (this compound derivative)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant EGFR kinase, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the Poly(Glu, Tyr) substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Measure Luminescence: Incubate the plate at room temperature and then measure the luminescence using a plate reader. The light output is proportional to the ADP produced and reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The this compound scaffold represents a highly valuable and versatile pharmacophore in modern drug discovery. Its favorable structural and electronic properties, combined with its synthetic accessibility, have made it a cornerstone in the development of targeted kinase inhibitors. A thorough understanding of its synthesis, mechanism of action, and structure-activity relationships is crucial for medicinal chemists and drug development professionals seeking to design and develop the next generation of innovative therapeutics. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs, particularly in the field of oncology.
References
- 1. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. ijirt.org [ijirt.org]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
The Emergence of 8-Chloroquinazoline: A Privileged Scaffold for Kinase Inhibition
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a wide array of protein kinases. Among the numerous derivatives, the 8-chloroquinazoline motif has emerged as a particularly significant pharmacophore in the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the this compound scaffold. We will delve into the causal relationships behind its efficacy, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The quinazoline scaffold, a bicyclic aromatic heterocycle, has proven to be an exceptional starting point for the design of kinase inhibitors. Its rigid structure provides a stable platform for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function by inhibiting the kinase activity of the Epidermal Growth Factor Receptor (EGFR).
The general mechanism of action for many 4-anilinoquinazoline inhibitors involves the formation of hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and key amino acid residues in the hinge region of the kinase's ATP-binding site. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's catalytic activity.
The Discovery of the this compound Advantage
While the broader quinazoline scaffold was established as a potent kinase inhibitor framework, the specific contribution of substitutions on the benzene ring of the quinazoline core remained an area of intense investigation. Early research focused on modifications at the 6- and 7-positions, which are directed towards the solvent-exposed region of the ATP-binding site. However, subsequent and more comprehensive SAR studies revealed the untapped potential of the 8-position.
A computational study evaluating various substituents on the quinazoline ring highlighted the significance of the 8-position. The findings indicated that an 8-chloro substituent was present in a high percentage of the most promising kinase inhibitor candidates. This observation underscored the potential of the this compound scaffold as a key element for potent kinase inhibition. Further research has shown that substitutions at the 8-position can influence the conformation of the inhibitor within the binding pocket, leading to enhanced affinity and selectivity.
The chloro group at the 8-position is thought to contribute to the overall potency and favorable pharmacokinetic properties of the inhibitor through a combination of electronic and steric effects. It can modulate the pKa of the quinazoline nitrogen atoms, influencing their ability to form crucial hydrogen bonds with the kinase hinge region. Additionally, the chloro group can occupy a small hydrophobic pocket, further anchoring the inhibitor in the active site.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in the development of novel kinase inhibitors. The most common and direct method for preparing the 8-chloroquinazolin-4-ol core is through the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source, such as formamide. This reaction is a variation of the Niementowski quinazoline synthesis.
Experimental Protocol: Synthesis of 8-Chloroquinazolin-4-ol
This protocol outlines the conventional heating method for the synthesis of 8-chloroquinazolin-4-ol.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Vacuum filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with constant stirring.
-
A solid precipitate of 8-chloroquinazolin-4-ol will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure 8-chloroquinazolin-4-ol.
Structure-Activity Relationship (SAR) of this compound Derivatives
The this compound scaffold serves as a foundation for further chemical modification to optimize kinase inhibitory activity and selectivity. The following sections outline key SAR trends observed for this class of compounds.
The Importance of the 4-Anilino Substituent
The 4-position of the quinazoline ring is a critical point for modification, with the 4-anilino moiety being a common feature
Methodological & Application
Synthesis of 8-Chloroquinazoline-4-amine: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and efficient laboratory-scale synthesis of 8-chloroquinazoline-4-amine, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The primary synthetic strategy focuses on the direct cyclization of 2-amino-3-chlorobenzonitrile with formamide, a method prized for its atom economy and operational simplicity. This document provides a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and guidance on the characterization of the final product. Additionally, a brief overview of the synthesis of the requisite starting material, 2-amino-3-chlorobenzonitrile, is presented to ensure a comprehensive understanding of the entire synthetic sequence. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities have established them as "privileged structures" in medicinal chemistry. The 4-aminoquinazoline framework, in particular, is a well-established pharmacophore found in a variety of approved drugs and clinical candidates, most notably as inhibitors of protein kinases, which are crucial targets in oncology.
The introduction of a chlorine atom at the 8-position of the quinazoline ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This substitution can modulate factors such as lipophilicity, metabolic stability, and binding affinity, making this compound-4-amine a valuable building block for the synthesis of novel therapeutic agents. This application note provides a detailed and reliable protocol for the synthesis of this important intermediate, empowering researchers to access this compound for their drug discovery programs.
Synthetic Strategy and a Priori Analysis
The most direct and efficient pathway for the synthesis of this compound-4-amine is the cyclocondensation of 2-amino-3-chlorobenzonitrile with formamide. This one-pot reaction is a variation of the well-established Niementowski quinazoline synthesis and offers several advantages over multi-step alternatives.
Causality of the Chosen Route:
-
Atom Economy: This method incorporates the formamide molecule as the source of both the C2 and N3 atoms of the quinazoline ring, maximizing the incorporation of atoms from the reactants into the final product.
-
Operational Simplicity: The reaction is typically a one-step procedure involving heating the starting materials together, which simplifies the experimental setup and execution.
-
Avoidance of Harsh Reagents: This route circumvents the need for potentially hazardous or corrosive reagents often used in alternative syntheses, such as phosphorus oxychloride or thionyl chloride.
The reaction proceeds through an initial formylation of the amino group of 2-amino-3-chlorobenzonitrile by formamide, followed by an intramolecular cyclization where the nitrile group is attacked by the newly formed formamidine intermediate. Subsequent tautomerization leads to the stable aromatic this compound-4-amine.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 2-Amino-3-chlorobenzonitrile
A brief overview of a common synthetic route to the starting material is provided for context.
Reaction Scheme:
Protocol:
A plausible laboratory-scale synthesis involves the selective amination of 2,3-dichlorobenzonitrile. This nucleophilic aromatic substitution reaction is typically carried out in a sealed vessel under pressure due to the use of ammonia.
-
Reaction Setup: In a pressure-resistant vessel, combine 2,3-dichlorobenzonitrile (1.0 eq), a copper catalyst (e.g., copper(I) iodide, 0.1 eq), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Ammonia Addition: Introduce a solution of ammonia in a suitable solvent (e.g., ammonia in methanol) or bubble ammonia gas through the solution.
-
Heating: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 120-150 °C for several hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, carefully vent the reaction vessel. The reaction mixture is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-3-chlorobenzonitrile.
Part 2: Synthesis of this compound-4-amine
This section provides a detailed, step-by-step protocol for the primary synthesis.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-chlorobenzonitrile | ≥98% | Commercial Source |
| Formamide | Anhydrous, ≥99.5% | Commercial Source |
| Ethanol | Reagent Grade | Commercial Source |
| Deionized Water | - | - |
| Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Heating mantle/oil bath | - | - |
| Magnetic stirrer and stir bar | - | - |
| Buchner funnel and filter paper | - | - |
| Beakers and Erlenmeyer flasks | - | - |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chlorobenzonitrile (5.0 g, 32.7 mmol) and formamide (50 mL).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 190-210 °C) using a heating mantle or an oil bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Reaction Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual formamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound-4-amine as a solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield:
While yields can vary depending on the scale and specific reaction conditions, a yield in the range of 70-85% can be reasonably expected for this reaction.
Characterization
A self-validating protocol requires thorough characterization of the synthesized product to confirm its identity and purity. The following are the expected analytical data for this compound-4-amine. Note: As of the writing of this document, a complete set of publicly available, verified spectroscopic data for this compound-4-amine is limited. The data presented below is based on the analysis of closely related quinazoline structures and theoretical predictions. Experimental verification is strongly recommended.
1. Proton Nuclear Magnetic Resonance (¹H NMR):
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
A singlet for the C2-H proton, typically in the range of 8.2-8.5 ppm.
-
A multiplet for the aromatic protons on the benzene ring (H5, H6, H7), expected between 7.0 and 8.0 ppm.
-
A broad singlet for the amino (-NH₂) protons, which may appear between 6.0 and 7.5 ppm. The chemical shift of these protons can be concentration-dependent and they are exchangeable with D₂O.
-
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):
-
Expected Chemical Shifts (δ, ppm) in DMSO-d₆:
-
Signals for the aromatic carbons of the quinazoline ring system, typically in the range of 110-160 ppm. The carbon bearing the chlorine atom (C8) and the carbons of the pyrimidine ring (C2, C4, C4a, C8a) will have distinct chemical shifts.
-
3. Infrared (IR) Spectroscopy:
-
Expected Characteristic Peaks (cm⁻¹):
-
N-H stretching vibrations for the primary amine group in the range of 3100-3500 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the quinazoline ring system in the region of 1500-1650 cm⁻¹.
-
C-Cl stretching vibration, typically observed in the fingerprint region.
-
4. Mass Spectrometry (MS):
-
Expected Molecular Ion Peak (m/z):
-
The calculated monoisotopic mass of C₈H₆ClN₃ is 179.02. Therefore, in an ESI-MS spectrum, the [M+H]⁺ ion would be expected at m/z 180.03, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks).
-
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound-4-amine.
Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound-4-amine.
Safety and Handling
-
2-Amino-3-chlorobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Formamide: Formamide is a teratogen and should be handled with extreme caution. It is harmful if swallowed or in contact with skin. Always work in a fume hood and wear appropriate PPE.
-
General Precautions: The reaction is performed at a high temperature. Use appropriate care when working with a heating mantle or oil bath.
Conclusion
The synthesis of this compound-4-amine via the direct cyclization of 2-amino-3-chlorobenzonitrile with formamide represents an efficient and straightforward method for accessing this valuable chemical intermediate. The protocol detailed in this application note is robust and scalable for laboratory purposes. By providing a comprehensive guide that includes the synthesis of the starting material, a detailed experimental procedure, and guidance on product characterization, we aim to empower researchers to confidently synthesize and utilize this compound-4-amine in their drug discovery and development endeavors.
Introduction: The Strategic Importance of C-8 Arylated Quinazolines
An Application Guide to the Suzuki-Miyaura Coupling of 8-Chloroquinazoline for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Functionalization of the quinazoline core is a key strategy for modulating pharmacological activity, and modifications at the C-8 position have been shown to be particularly impactful.[1][4]
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[5][6][7] Its application to the synthesis of 8-arylquinazolines from this compound offers a robust and modular approach to generate molecular diversity. This guide provides an in-depth analysis of the reaction, from its fundamental mechanism to a detailed experimental protocol and troubleshooting strategies, designed to empower researchers in drug discovery and chemical synthesis. While aryl bromides and iodides are more reactive, the use of the more cost-effective and readily available this compound is often preferred, necessitating carefully optimized reaction conditions.[8][9][10][11]
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][12][13]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond. This step forms a Pd(II) intermediate. The use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands on the palladium center is critical to facilitate this challenging activation.[11][14][15]
-
Transmetalation : Before this step can occur, the boronic acid coupling partner must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[6][11][16] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the 8-arylquinazoline product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[6][12][17]
Application Protocol: Synthesis of 8-(p-tolyl)quinazoline
This section provides a representative, step-by-step protocol for the Suzuki coupling of this compound with p-tolylboronic acid.
Materials and Equipment
| Reagent / Material | Purpose |
| This compound | Aryl Halide Substrate |
| p-Tolylboronic Acid | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand |
| Potassium Carbonate (K₂CO₃), anhydrous | Base |
| 1,4-Dioxane | Solvent |
| Deionized Water | Co-solvent |
| Schlenk Flask / 2-Neck Round Bottom Flask | Reaction Vessel |
| Magnetic Stirrer and Hotplate | Agitation and Heating |
| Condenser | Reflux |
| Inert Gas System (Argon or Nitrogen) | Inert Atmosphere |
| Standard Glassware for Workup | Funnel, Beakers, etc. |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying Agent |
| Rotary Evaporator | Solvent Removal |
| Silica Gel for Column Chromatography | Purification |
Experimental Procedure
-
Reaction Setup and Inerting:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), p-tolylboronic acid (1.5 eq.), and potassium carbonate (2.5 eq.).
-
Rationale: Using a slight excess of the boronic acid compensates for potential protodeboronation or homocoupling side reactions.[18] A flame-dried flask ensures removal of adsorbed water which can interfere with the reaction.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, briefly weigh out Palladium(II) Acetate (2 mol %) and SPhos (4 mol %). Add these solids to the Schlenk flask.
-
Rationale: SPhos is a bulky, electron-rich Buchwald ligand known to be highly effective for the challenging oxidative addition of aryl chlorides.[14] A 1:2 Pd/Ligand ratio is typical for forming the active monoligated Pd(0) species.
-
-
Solvent Addition and Degassing:
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 mixture) via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the this compound.
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[18] Degassing the solvent removes dissolved oxygen, which can promote unwanted side reactions like the homocoupling of boronic acids.[18] An aqueous co-solvent often accelerates the reaction.[8][9]
-
-
Reaction Execution:
-
With the inert gas flowing through the condenser, lower the flask into a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of aryl chlorides.[12]
-
-
Monitoring the Reaction:
-
Periodically, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to monitor the consumption of the starting material.
-
Rationale: Reaction monitoring prevents unnecessary heating and potential decomposition after the reaction has reached completion.
-
-
Workup Procedure:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water from the organic phase.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 8-(p-tolyl)quinazoline.
-
Rationale: Chromatography is necessary to remove residual catalyst, ligand, and any side products to yield the pure desired compound.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized due to oxygen exposure).2. Insufficient reaction temperature or time.3. Poor solubility of starting materials.4. Inappropriate catalyst/ligand system for an unreactive aryl chloride. | 1. Ensure rigorous degassing of solvents and maintenance of a strict inert atmosphere.[18]2. Increase temperature (up to 120 °C) or prolong reaction time.3. Try a different solvent system (e.g., DMF, Toluene/Water).[19][20]4. Switch to a more active catalyst system, such as a G3 or G4 Buchwald precatalyst.[15][18] |
| Protodeboronation | 1. Excess water or base.2. Prolonged heating after reaction completion. | 1. Use anhydrous base and carefully control the amount of water co-solvent.2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[21]3. Monitor the reaction closely and stop heating once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent) and ensure a leak-free inert gas setup.[18] |
| Dehalogenation of Starting Material | 1. Certain bases or solvents can promote this side reaction.2. Presence of hydride sources. | 1. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or CsF).[14]2. Ensure solvents are pure and anhydrous if the protocol requires it.[18] |
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 8-Chloroquinazoline
<_ _>
Introduction: The Strategic Importance of Quinazolines and Palladium Catalysis
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The ability to functionalize the quinazoline ring at specific positions is paramount for the development of new and improved drug candidates. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, offer a mild and efficient means to construct complex molecular architectures with high precision.[8][9]
This guide provides an in-depth exploration of palladium-catalyzed reactions specifically involving 8-chloroquinazoline. As a readily available starting material, this compound presents a key opportunity for late-stage functionalization, enabling the rapid generation of diverse compound libraries for drug discovery and development. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon single bond between an organohalide and an organoboron compound.[9] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][10]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][11] The palladium(0) catalyst first undergoes oxidative addition into the carbon-chlorine bond of this compound. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[7][11]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. scispace.com [scispace.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 4-amino-8-chloroquinazoline
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly in oncology. The N-arylation of substituted 4-aminoquinazolines represents a critical synthetic transformation for accessing novel drug candidates, including inhibitors of receptor tyrosine kinases. This guide provides a comprehensive technical overview and detailed protocols for the N-arylation of 4-amino-8-chloroquinazoline, a key intermediate in the synthesis of advanced pharmaceutical agents. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, offer step-by-step experimental procedures for both starting material synthesis and the target N-arylation reaction, and provide a framework for reaction optimization and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemistry in their work.
Introduction: The Significance of N-Aryl-4-aminoquinazolines
The 4-aminoquinazoline framework is a privileged scaffold in modern drug discovery, forming the core of several FDA-approved anticancer drugs like gefitinib and erlotinib.[1][2] These molecules typically function by inhibiting the kinase activity of the epidermal growth factor receptor (EGFR). The introduction of an aryl group onto the 4-amino substituent (N-arylation) allows for the precise tuning of the molecule's steric and electronic properties, which is crucial for optimizing its binding affinity, selectivity, and pharmacokinetic profile.
The 8-chloro substituent on the quinazoline ring serves as a valuable handle for further functionalization and can significantly influence the molecule's biological activity. However, the direct N-arylation of the electron-rich 4-amino group, especially in the presence of the 8-chloro group, presents unique synthetic challenges. This guide focuses on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for constructing the pivotal C-N bond in these complex molecules.[3][4]
Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3] The reaction proceeds through a well-established catalytic cycle, as depicted below. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.
The key steps are:
-
Oxidative Addition: A Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (in this case, 4-amino-8-chloroquinazoline) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylated product and regenerating the active Pd(0) catalyst.[2]
Bulky, electron-rich phosphine ligands are critical as they promote the reductive elimination step and prevent the formation of inactive catalyst species.[3]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
This section is divided into two parts: the synthesis of the starting material, 4-amino-8-chloroquinazoline, and the subsequent N-arylation reaction.
Part 1: Synthesis of 4-amino-8-chloroquinazoline
The starting material can be synthesized from commercially available 2-amino-3-chlorobenzonitrile. The procedure involves a cyclization reaction with formamide.
Materials:
-
2-amino-3-chlorobenzonitrile
-
Formamide
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 2-amino-3-chlorobenzonitrile (1.0 eq) and an excess of formamide (approx. 10-15 eq).
-
Heat the mixture to reflux (approximately 180-190 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to yield 4-amino-8-chloroquinazoline. The product can be further purified by recrystallization from ethanol if necessary.[5]
Part 2: N-arylation of 4-amino-8-chloroquinazoline
This protocol provides a general procedure for the palladium-catalyzed N-arylation using an aryl bromide as the coupling partner. Optimization will likely be required for specific substrates (see Section 4).
Materials:
-
4-amino-8-chloroquinazoline (1.0 eq)
-
Aryl bromide (1.1-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, Xantphos) (2-10 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄)) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Argon or Nitrogen gas supply
-
Standard workup reagents (ethyl acetate, water, brine)
-
Drying agent (anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hot plate or microwave reactor
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography columns
Figure 2: General experimental workflow for the N-arylation reaction.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-amino-8-chloroquinazoline (1.0 eq), the aryl bromide (1.2 eq), and the base (e.g., sodium tert-butoxide, 2.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Catalyst Addition:
-
In a separate vial, under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Quickly add the catalyst/ligand mixture to the reaction vessel against a positive flow of inert gas.
-
Add anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
-
Reaction Execution:
-
Conventional Heating: Lower the flask into a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Set the temperature (e.g., 100-150 °C) and time (10-60 minutes).[6][7] Monitor power to avoid excessive pressure buildup.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but typically involves a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the N-aryl-4-amino-8-chloroquinazoline.
-
Reaction Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of reactants, catalyst, ligand, and base. For a challenging substrate like 4-amino-8-chloroquinazoline, systematic optimization is often necessary. The following table provides guidance on the role of each parameter and suggests starting points for optimization.
| Parameter | Options | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability, requiring in situ reduction. Pd₂(dba)₃ is a Pd(0) source and can sometimes lead to faster initiation. Start with 2 mol% Pd(OAc)₂. |
| Ligand | Bulky Biarylphosphines: XPhos, SPhos, RuPhosOthers: Xantphos, BINAP | This is the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos) are often the most effective for challenging aminations as they promote rapid reductive elimination.[8] Xantphos is also a robust ligand known for its stability.[4] A ligand screen is highly recommended. |
| Base | Strong: NaOtBu, KOtBu, LHMDSModerate/Weak: Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases like NaOtBu are often required for deprotonation of the amine. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[1][2] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are essential. Toluene is a common starting point. Dioxane can sometimes improve solubility and reaction rates. |
| Temperature | 80-150 °C | Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. For conventional heating, 100-110 °C is a good starting point. Microwave heating allows for rapid heating to higher temperatures with shorter reaction times.[6] |
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity generally follows the order I > Br > OTf > Cl. Aryl chlorides are the most challenging and often require specialized catalyst systems (e.g., with ligands like RuPhos).[8] |
Product Characterization
The structure of the synthesized N-aryl-4-amino-8-chloroquinazolines should be confirmed using a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: Expect to see characteristic signals for the quinazoline ring protons and the protons of the newly introduced aryl group. The N-H proton will likely appear as a broad singlet. Changes in the chemical shifts of the quinazoline protons, particularly H5, upon N-arylation can provide structural confirmation.
-
¹³C NMR Spectroscopy: The spectrum will show signals for all unique carbon atoms. Key signals include those of the quinazoline core and the aryl substituent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the product, typically observed as the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations (typically around 3300-3400 cm⁻¹) and C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region.[9]
Conclusion
The N-arylation of 4-amino-8-chloroquinazoline is a key transformation for the synthesis of potential therapeutic agents. The Buchwald-Hartwig amination offers a powerful and adaptable method to achieve this goal. Success in this reaction hinges on the careful selection and optimization of the catalyst system, particularly the phosphine ligand, and reaction conditions. The protocols and insights provided in this guide offer a robust starting point for researchers to efficiently synthesize and explore this important class of molecules.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. scispace.com [scispace.com]
Application Notes & Protocols: A Field-Proven Guide to the Synthesis of 8-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 8-Chloroquinazoline Scaffold
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This bicyclic aromatic heterocycle, composed of fused benzene and pyrimidine rings, is a cornerstone in the design of molecules targeting a wide array of biological pathways.[1] Specifically, the 8-chloro-substituted quinazoline moiety is a key pharmacophore found in a variety of potent and selective kinase inhibitors, which are pivotal in modern oncology and inflammation research.[3] Its presence often enhances binding affinity and modulates the physicochemical properties of the parent molecule, making it a valuable building block for drug discovery.[3][4]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations. We will detail a robust, two-step synthetic sequence starting from the readily accessible 2-amino-3-chlorobenzoic acid.
Overview of Synthetic Strategy
The most reliable and widely adopted strategy for constructing the this compound core involves a two-stage process:
-
Cyclocondensation: Formation of the quinazolinone ring system via the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid derivative with an amide.[5][6] In this case, 2-amino-3-chlorobenzoic acid is reacted with formamide to yield 8-chloroquinazolin-4(3H)-one.
-
Aromatization via Chlorination: Conversion of the intermediate 8-chloroquinazolin-4(3H)-one to the fully aromatic this compound. This is achieved through a dehydroxy-chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[5][7]
This pathway is favored due to the high availability of starting materials, reliable reaction outcomes, and scalability.
Visualizing the Synthetic Workflow
The following diagram outlines the complete synthetic pathway from the precursor to the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory, especially when handling phosphorus oxychloride.
Part I: Synthesis of 8-Chloroquinazolin-4(3H)-one
This initial step involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide. Formamide serves a dual role as both the reactant, providing the C2 carbon of the quinazoline ring, and the solvent. We present two common heating methods: conventional heating and microwave-assisted synthesis. Microwave irradiation is a modern adaptation that dramatically reduces reaction times and can improve yields.[5][6]
Method A: Conventional Heating
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and a significant excess of formamide (15-20 eq).
-
Causality: An excess of formamide is used to drive the reaction to completion and to serve as a high-boiling solvent.
-
-
Heating: Heat the reaction mixture to 150-160 °C using an oil bath. Maintain this temperature for 2-4 hours.
-
Process Control: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in dichloromethane. The disappearance of the starting material indicates completion.
-
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled, viscous mixture slowly into a beaker containing ice-cold water while stirring vigorously.
-
Causality: The product is insoluble in cold water, causing it to precipitate out of the solution, while the excess formamide remains dissolved. This step effectively quenches the reaction and isolates the crude product.
-
-
Purification: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the crude product thoroughly with cold water to remove any residual formamide. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 8-chloroquinazolin-4(3H)-one as a solid.[5]
Method B: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a stir bar, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq).
-
Causality: Microwave synthesis is more efficient, requiring less solvent/reagent excess compared to conventional heating.
-
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes.[5]
-
Work-up and Purification: The work-up and purification steps are identical to those described for the conventional heating method.
Comparative Data: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | 2–4 hours | 15–30 minutes | [5] |
| Temperature | 150–160 °C | 150 °C | [5] |
| Formamide Excess | 15–20 equivalents | 5–10 equivalents | [5] |
| Typical Yields | 70–85% | 80–95% | [5] |
Part II: Synthesis of this compound from 8-Chloroquinazolin-4(3H)-one
This step converts the hydroxyl group of the quinazolinone tautomer into a chlorine atom, resulting in the desired aromatic product. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to vent HCl gas), place 8-chloroquinazolin-4(3H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 2-4 hours. The solid starting material will gradually dissolve as the reaction proceeds.
-
Removal of Excess Reagent: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a base trap).
-
Work-up and Isolation: This is the most critical step and must be done with extreme care. Place a large beaker containing crushed ice in an ice bath. Slowly and cautiously, pour the cooled reaction residue onto the crushed ice with vigorous stirring. A solid will precipitate.
-
Causality: This "reverse quench" safely hydrolyzes any remaining traces of POCl₃. The extreme exothermicity of the POCl₃-water reaction is managed by the large volume of ice.
-
-
Neutralization: The aqueous mixture will be highly acidic. Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is neutral to slightly basic (pH 7-8).
-
Extraction & Purification: Extract the product from the neutralized aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₈H₅ClN₂, MW: 164.59 g/mol ).
-
Melting Point Analysis: To assess purity.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient pathway to this compound, a valuable intermediate in pharmaceutical research. By understanding the chemical principles behind each step—from the dual role of formamide in the Niementowski cyclization to the mechanism of dehydroxy-chlorination with POCl₃—researchers can troubleshoot and optimize this protocol effectively. The adoption of modern techniques like microwave-assisted synthesis offers significant advantages in terms of reaction time and efficiency, further streamlining the production of this important chemical scaffold.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Kinase inhibition assay protocol for 8-Chloroquinazoline derivatives
Topic: Kinase Inhibition Assay Protocol for 8-Chloroquinazoline Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Kinome with this compound Scaffolds
Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] This transfer of a phosphate group from ATP to a specific amino acid residue acts as a molecular switch, controlling processes from cell division and metabolism to apoptosis and differentiation.[2][3] Given their central role, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[4][5]
The quinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[6][7][8] Many quinazoline derivatives function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase catalytic domain and preventing the phosphotransfer reaction.[6] The this compound substitution is a specific modification being explored for novel kinase inhibitors.
This guide provides a comprehensive, field-proven protocol for determining the inhibitory potency (IC50) of novel this compound derivatives. We will utilize the ADP-Glo™ Luminescence-Based Kinase Assay, a robust and highly sensitive platform ideal for high-throughput screening (HTS) and detailed inhibitor characterization.[9][10]
The Scientific Rationale: Why Choose a Luminescence-Based ADP Detection Assay?
While several technologies exist for measuring kinase activity—including radiometric, fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET) assays—the ADP-Glo™ assay offers a compelling combination of universality, sensitivity, and robustness.[11][12][13]
-
Directly Measures Product Formation: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. This provides a positive signal that increases with enzyme activity, often leading to better signal-to-background ratios.[2][14]
-
High Sensitivity and Dynamic Range: It can detect kinase activity even at low ATP-to-ADP conversion rates, making it ideal for screening kinases with low catalytic activity or for identifying highly potent inhibitors.[9]
-
Broad ATP Compatibility: The assay can be performed with ATP concentrations up to 1mM, which is critical for accurately assessing ATP-competitive inhibitors against kinases with a high Michaelis constant (Km) for ATP.[9][15]
-
HTS-Ready: The simple "add-mix-read" format is easily automated and suitable for 96-, 384-, and 1536-well plate formats, making it a workhorse for primary screening campaigns.[14][16]
Mechanism of Action: ATP-Competitive Inhibition
The fundamental kinase reaction involves the enzyme binding both its protein/peptide substrate and an ATP molecule. The kinase then facilitates the transfer of the gamma-phosphate from ATP to the substrate. ATP-competitive inhibitors, such as many quinazoline derivatives, are designed to mimic the adenine portion of ATP, allowing them to bind with high affinity to the ATP-binding pocket on the kinase.[6] This occupation of the active site physically blocks ATP from binding, thereby inhibiting the phosphorylation of the substrate and halting the signaling cascade.
Caption: ATP-competitive inhibition by this compound derivatives.
Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay
This protocol outlines the steps to determine the IC50 value of this compound derivatives against a target kinase.
I. Materials and Reagents
-
Kinase: Purified, active kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the target kinase.
-
Test Compounds: this compound derivatives dissolved in 100% DMSO to create a 10 mM stock.
-
Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine) for use as a positive control.[17]
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[17]
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Plates: White, opaque, flat-bottom 384-well assay plates (low volume).
-
Equipment: Calibrated multichannel pipettes, plate shaker, and a plate reader with luminescence detection capabilities.
II. Step-by-Step Methodology
The entire assay can be visualized as a two-stage process: the initial kinase reaction followed by the ADP detection steps.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
-
Compound Plate Preparation:
-
Create a 10-point, 3-fold serial dilution of your 10 mM this compound stock solutions in 100% DMSO.
-
Using a multichannel pipette, transfer 2.5 µL of each compound dilution and controls (DMSO for vehicle, positive control inhibitor) into the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare the kinase solution in Kinase Assay Buffer at 2x the final desired concentration.
-
Add 2.5 µL of the 2x kinase solution to each well containing the compound. For "No Enzyme" control wells, add 2.5 µL of Kinase Assay Buffer instead.
-
Gently mix the plate on a plate shaker for 30 seconds and incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[17]
-
Prepare a 2x Substrate/ATP mixture in Kinase Assay Buffer. The optimal ATP concentration should be at or near the Km of the kinase to ensure sensitivity to competitive inhibitors.[15][18]
-
Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP mixture to all wells. The final volume is now 10 µL.
-
Mix the plate on a shaker for 30 seconds, seal the plate, and incubate at 30°C for 60 minutes (incubation time may need optimization).
-
-
ADP Detection:
-
After the kinase reaction incubation, equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.[17]
-
Incubate for 40 minutes at room temperature.[17]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal.[17]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader, recording the Relative Light Units (RLU).
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
First, subtract the average RLU of the "No Enzyme" control from all other data points to correct for background signal.
-
The vehicle control (DMSO only) represents 0% inhibition (or 100% kinase activity). The positive control inhibitor represents 100% inhibition.
-
Use the following formula to calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) curve in a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[17][19]
-
Data Presentation Table
Summarize the results in a clear, tabular format for easy comparison.
| Compound ID | Target Kinase | IC50 (nM) |
| 8-Cl-Quin-001 | Kinase A | 15 |
| 8-Cl-Quin-002 | Kinase A | 250 |
| 8-Cl-Quin-003 | Kinase A | >10,000 |
| 8-Cl-Quin-001 | Kinase B | 750 |
| Staurosporine | Kinase A | 5 |
Table 1: Example data presentation for the inhibitory activity of this compound derivatives. IC50 values represent the mean of at least three independent experiments.
Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Inhibition Observed | 1. Compound Insolubility: The derivative is precipitating in the aqueous assay buffer.[18]2. High ATP Concentration: The assay's ATP concentration is too high, outcompeting the inhibitor.[18]3. Inactive Compound: The compound is not an inhibitor for this specific kinase. | 1. Visually inspect wells for precipitation. Ensure the final DMSO concentration is consistent and ideally ≤1%.[11]2. Optimize the assay using an ATP concentration at or near the kinase's Km value.[15]3. Confirm compound integrity and test against a broader panel of kinases. |
| Inconsistent IC50 Values | 1. Reagent Degradation: ATP or enzyme stocks have lost activity due to improper storage or freeze-thaw cycles.[18]2. Inconsistent Timing/Temp: Variations in incubation times or temperature fluctuations across the plate.[18]3. Pipetting Errors: Inaccurate liquid handling, especially with small volumes. | 1. Aliquot reagents into single-use volumes. Prepare fresh ATP solutions for each experiment.[20]2. Use a multichannel pipette to start reactions simultaneously. Ensure the incubator provides uniform temperature.[18]3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like 100% DMSO. |
| High Background Signal | 1. Contaminated Reagents: ATP contamination in the substrate or buffer.2. Assay Plate Interference: Using incorrect plate types (e.g., clear or black plates for luminescence). | 1. Use high-purity, freshly prepared reagents.2. Use only solid white, opaque plates designed for luminescence assays to maximize signal and prevent crosstalk. |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for assessing the inhibitory activity of this compound derivatives. By leveraging the sensitivity and robustness of the ADP-Glo™ kinase assay, researchers can generate reliable and reproducible IC50 data essential for structure-activity relationship (SAR) studies and lead optimization. Adherence to best practices in assay setup, execution, and data analysis will ensure the generation of high-quality data to accelerate the drug discovery process.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eastport.cz [eastport.cz]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Mastering the Purification of 8-Chloroquinazoline Derivatives: An In-depth Technical Guide
Introduction: The Critical Role of Purity in 8-Chloroquinazoline-Based Drug Discovery
The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates targeting a wide array of diseases, including cancer and inflammatory disorders. The chlorine atom at the 8-position often plays a crucial role in modulating the pharmacological activity and pharmacokinetic properties of these molecules. As researchers and drug development professionals, achieving the highest possible purity of these derivatives is not merely a matter of good laboratory practice; it is a fundamental prerequisite for obtaining reliable biological data, ensuring patient safety, and meeting stringent regulatory standards.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives. Moving beyond generic procedures, this document delves into the rationale behind the selection of specific purification techniques, offering field-proven insights to empower researchers to tackle the unique challenges presented by this important class of heterocyclic compounds.
Understanding the Physicochemical Landscape of 8-Chloroquinazolines
The successful purification of any compound begins with a thorough understanding of its physicochemical properties. For this compound derivatives, several key parameters dictate the optimal purification strategy.
Tautomerism and Ionization:
Many biologically relevant quinazolines, such as 8-chloroquinazolin-4-ol, exist in tautomeric equilibrium with their keto form, 8-chloroquinazolin-4(1H)-one. The keto form is generally more stable and predominates in both solid and polar solvent phases[1].
The quinazoline core contains two nitrogen atoms, making these compounds basic in nature. The predicted pKa of the parent this compound is approximately 3.58[2]. The pKa of 4-aminoquinazoline derivatives can range from 5.78 to 7.62, influenced by substituents[3]. This basicity is a critical handle for purification, as it allows for the manipulation of solubility through pH adjustment. For instance, acidic impurities can be removed by dissolving the basic quinazoline derivative in an acidic aqueous solution, washing with an organic solvent, and then basifying the aqueous layer to precipitate the pure product. Conversely, the compound can be extracted into an organic solvent from a basic aqueous solution, leaving acidic impurities behind in the aqueous phase.
Solubility Profile:
The solubility of this compound derivatives is highly dependent on the nature of their substituents. Generally, they exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[1][4]. Their solubility in common laboratory solvents like alcohols, ethyl acetate, and dichloromethane varies, providing a basis for both chromatography and recrystallization. For example, 8-chloroquinazolin-4-ol is soluble in DMSO at 22.5 mg/mL[1].
Core Purification Techniques: Principles and Protocols
The two most powerful and widely used techniques for the purification of this compound derivatives are flash column chromatography and recrystallization.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is an indispensable technique for the rapid separation of components in a mixture on a preparative scale. Its effectiveness relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: For most this compound derivatives, standard silica gel (230-400 mesh) is the stationary phase of choice due to its versatility and cost-effectiveness. The slightly acidic nature of silica gel can be advantageous for separating basic compounds, but it can also lead to tailing of peaks.
-
Mobile Phase Optimization: The selection of the mobile phase (eluent) is the most critical parameter in flash chromatography. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the desired compound on a thin-layer chromatography (TLC) plate. This Rf range ensures good separation from impurities without requiring an excessive volume of solvent.
-
For Basic Derivatives: To mitigate peak tailing caused by the interaction of basic nitrogen atoms with acidic silanol groups on the silica surface, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent is often necessary[5].
-
For Acidic Derivatives: If the this compound derivative contains an acidic functional group, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape[5].
-
Data Presentation: Recommended Solvent Systems for Flash Chromatography
| Derivative Type | Common Solvent Systems (v/v) | Modifier |
| Neutral/Weakly Basic | Hexane/Ethyl Acetate (gradient from 100:0 to 0:100) | None |
| Dichloromethane/Methanol (gradient from 100:0 to 90:10) | None | |
| Basic (e.g., amino-substituted) | Hexane/Ethyl Acetate with 0.5% Triethylamine | Triethylamine |
| Dichloromethane/Methanol with 0.5% Triethylamine | Triethylamine | |
| Acidic (e.g., carboxylic acid) | Hexane/Ethyl Acetate with 0.5% Acetic Acid | Acetic Acid |
| Dichloromethane/Methanol with 0.5% Acetic Acid | Acetic Acid |
Experimental Protocol: Flash Column Chromatography of a Generic 8-Chloro-4-anilinoquinazoline
This protocol outlines a general procedure for the purification of a moderately polar, basic 8-chloro-4-anilinoquinazoline derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of increasing polarity (e.g., 20%, 40%, 60% ethyl acetate in hexane).
-
Identify a solvent system that gives the desired compound an Rf value between 0.2 and 0.3. For this example, let's assume 40% ethyl acetate in hexane with 0.5% triethylamine gives an Rf of 0.25.
-
-
Column Packing:
-
Select a glass column of appropriate size (a general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight)[5].
-
Slurry pack the column by mixing the silica gel with the initial, less polar eluent (e.g., 10% ethyl acetate in hexane) and pouring it into the column.
-
Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) towards the optimal TLC solvent system and slightly beyond.
-
Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 8-chloro-4-anilinoquinazoline.
-
Visualization: Flash Chromatography Workflow
Caption: Workflow for Flash Column Chromatography Purification.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature or below. For this compound derivatives, common and effective solvents include ethanol, methanol, and mixtures such as ethanol/water or ethyl acetate/hexane[6][7]. Small-scale solubility tests are crucial for identifying the optimal solvent or solvent pair.
-
Cooling Rate: Slow cooling is essential for the formation of large, well-defined crystals, which tend to exclude impurities more effectively. Rapid cooling can trap impurities within the crystal lattice[7].
-
pH Adjustment: For this compound derivatives that are weak bases, recrystallization from a slightly acidic or neutral medium is generally advisable to ensure the compound is in its neutral, less soluble form[7].
Data Presentation: Common Recrystallization Solvents
| Derivative Type | Recommended Solvents/Solvent Systems |
| 8-Chloroquinazolin-4-ol | Ethanol, Ethanol/Water[6] |
| 2,4-Dichloroquinazolines | n-Hexane[8] |
| General 2,4-disubstituted quinazolines | Ethanol[9] |
| Phenolic quinazolines | Alcohols (Methanol, Ethanol), Ethyl acetate/Hexanes[7] |
Experimental Protocol: Recrystallization of 8-Chloroquinazolin-4-ol
This protocol is adapted from a documented synthesis of 8-chloroquinazolin-4-ol[6].
-
Dissolution:
-
Place the crude 8-chloroquinazolin-4-ol in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and swirl to dissolve the solid. If the solid does not fully dissolve, add more hot ethanol portion-wise until a clear solution is obtained.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
-
-
Crystallization:
-
If using a solvent mixture like ethanol/water, add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Visualization: Recrystallization Decision Tree
Caption: Decision-making process for selecting a recrystallization method.
Advanced Purification: Chiral Separation of this compound Enantiomers
Many this compound derivatives possess stereogenic centers, and their enantiomers often exhibit different pharmacological activities and toxicities. Therefore, the separation of enantiomers is a critical step in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.
Principles of Chiral HPLC:
Chiral HPLC relies on the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different stabilities, leading to different retention times and, thus, separation.
Causality Behind Method Development:
-
Column Selection: The choice of CSP is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability[10].
-
Mobile Phase: The mobile phase composition significantly influences the separation. In normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol) are common. For basic analytes, adding a small amount of a basic modifier (e.g., diethylamine) is often necessary to improve peak shape and resolution. In reversed-phase chromatography, mixtures of water and acetonitrile or methanol, often with acidic or basic additives, are used[11].
Experimental Protocol: General Approach to Chiral HPLC Method Development
-
Column Screening:
-
Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) under both normal-phase and reversed-phase conditions.
-
-
Normal-Phase Screening:
-
Use a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine for basic this compound derivatives.
-
If separation is observed, optimize the ratio of hexane to isopropanol to achieve a good resolution and reasonable analysis time.
-
-
Reversed-Phase Screening:
-
Use a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium bicarbonate) or an additive (e.g., 0.1% formic acid or diethylamine) to control the pH.
-
Optimize the organic modifier concentration and pH to achieve the best separation.
-
Data Presentation: Chiral HPLC Screening Conditions
| Mode | Stationary Phase | Mobile Phase | Additive (for basic analytes) |
| Normal Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Hexane/Isopropanol (e.g., 90:10, 80:20) | 0.1% Diethylamine |
| Reversed Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Water/Acetonitrile (gradient) | 0.1% Formic Acid or 0.1% Diethylamine |
Conclusion: A Systematic Approach to Purity
The purification of this compound derivatives is a critical and often challenging aspect of their development as therapeutic agents. A systematic approach, grounded in an understanding of their physicochemical properties, is essential for success. By carefully selecting and optimizing techniques such as flash column chromatography and recrystallization, and by employing advanced methods like chiral HPLC when necessary, researchers can achieve the high levels of purity required for advancing these promising compounds through the drug discovery and development pipeline. The protocols and insights provided in this guide serve as a robust foundation for navigating the purification of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-CHLORO-QUINAZOLINE CAS#: 7557-04-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Chloroquinazoline
Welcome to the technical support center for the synthesis of 8-Chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction: The Significance of this compound
This compound and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered significant interest due to their potential as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer progression.[1] This guide focuses on the prevalent synthetic route: the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide, a variation of the Niementowski quinazoline synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
The principal and most widely used method is the thermal condensation of 2-amino-3-chlorobenzoic acid with an excess of formamide.[1] This reaction can be carried out using either conventional heating or microwave irradiation.
Conventional Heating Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).[1]
-
Heating: Heat the mixture to 150-160 °C for 2-4 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water while stirring.[1]
-
Isolation: The precipitated solid product is collected by vacuum filtration.[1]
-
Purification: Wash the crude product with cold water, followed by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure 8-Chloroquinazolin-4-ol.[1]
Microwave-Assisted Protocol:
-
Reaction Mixture: In a microwave-safe vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq).[1]
-
Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor at a constant temperature of 150 °C for 15-30 minutes.[1]
-
Work-up and Isolation: The work-up procedure is identical to the conventional method.[1]
Q2: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I troubleshoot this?
Low yields in the Niementowski synthesis of quinazolines can arise from several factors.[3] Below is a systematic guide to troubleshooting this common issue.
Troubleshooting Guide: Low Product Yield
| Potential Cause | Explanation & Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. Gradually increase the reaction temperature in 5-10°C increments or extend the reaction time, monitoring progress by TLC or LC-MS.[3] | Increased conversion of starting materials to the desired product. |
| Starting Material Purity | Impurities in the 2-amino-3-chlorobenzoic acid can interfere with the reaction. Ensure the starting material is of high purity. The key starting material can be prepared from 2,3-dichlorobenzoic acid.[1] | A cleaner reaction with fewer side products and improved yield. |
| Presence of Water | The reaction is sensitive to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[3] | Minimized hydrolysis and improved reaction efficiency. |
| Suboptimal Reactant Ratio | An incorrect ratio of 2-amino-3-chlorobenzoic acid to formamide can lead to incomplete conversion or side reactions. Experiment with varying the excess of formamide (from 5 to 20 equivalents). | Optimized reactant stoichiometry leading to a higher yield. |
| Poor Solubility of Reactants | If reactants are not fully soluble at the reaction temperature, the reaction rate will be hindered. While formamide often serves as both reactant and solvent, for less soluble substrates, consider high-boiling point solvents like DMF or DMSO.[3] | Enhanced reaction rate and improved yield due to better mixing. |
| Product Decomposition | High reaction temperatures (often exceeding 130°C) can lead to the decomposition of the starting materials or the final product.[3] If decomposition is suspected, lower the reaction temperature and extend the reaction time. | Reduced byproduct formation and increased yield of the desired product. |
Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.
Q3: I am observing significant byproduct formation. What are the common side reactions and how can I mitigate them?
Byproduct formation is a common challenge in quinazoline synthesis. Understanding the potential side reactions is key to minimizing them.
Common Side Reactions and Mitigation Strategies:
-
Formation of N-oxides: The quinazoline nitrogen can be oxidized, especially if the reaction is exposed to atmospheric oxygen at high temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[3]
-
-
Hydrolysis of the Quinazoline Ring: The product can be susceptible to hydrolysis, especially during work-up in acidic or basic conditions.
-
Solution: Neutralize the reaction mixture promptly during work-up and avoid prolonged exposure to strong acids or bases.[3]
-
-
Self-condensation of Formamide: At high temperatures, formamide can decompose or self-condense, leading to impurities.
-
Solution: Use the minimum effective temperature for the reaction and consider using a co-solvent to reduce the concentration of formamide.
-
Visualizing Reaction and Side Reactions
Caption: The desired reaction pathway leading to this compound and common side reactions.
Q4: What are the best practices for the purification of this compound?
Effective purification is crucial for obtaining a high-purity final product.
-
Initial Work-up: As described, precipitating the crude product in ice-cold water is an effective first step to remove excess formamide and other water-soluble impurities.[1]
-
Washing: Thoroughly wash the filtered crude product with cold water to remove any remaining impurities.[1]
-
Recrystallization: This is the most critical step for achieving high purity.
-
Solvent Selection: Ethanol or a mixture of ethanol and water are commonly used and effective solvents for recrystallization.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can treat the hot solution with a small amount of activated carbon and then filter it hot through celite. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
Technical Support Center: Synthesis of 8-Chloroquinazoline
Welcome to the technical support center for the synthesis of 8-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental pitfalls.
Structure of This Guide
This guide is structured to follow the logical flow of the most common synthetic routes to this compound. It is divided into two primary sections:
-
Part 1: Synthesis of the 8-Chloroquinazolin-4(3H)-one Intermediate. This section focuses on the widely used Niementowski reaction, a thermal condensation of 2-amino-3-chlorobenzoic acid and formamide.
-
Part 2: Chlorination of 8-Chloroquinazolin-4(3H)-one. This section details the conversion of the quinazolinone to the final 8-chloro-4-chloroquinazoline, a key intermediate for further functionalization.
Each section contains a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Synthesis of the 8-Chloroquinazolin-4(3H)-one Intermediate via Niementowski Reaction
The principal method for synthesizing 8-chloroquinazolin-4(3H)-one is the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide. This reaction, a variant of the Niementowski quinazoline synthesis, is typically performed at high temperatures.
Reaction Workflow: Niementowski Condensation
Caption: General workflow for the synthesis of 8-chloroquinazolin-4(3H)-one.
FAQs and Troubleshooting: 8-Chloroquinazolin-4(3H)-one Synthesis
Question 1: My reaction yield is very low, or I'm recovering a significant amount of starting material. What are the likely causes?
Answer: Low yield is a common issue and can stem from several factors. Let's break down the most probable causes:
-
Purity of Starting Materials: The purity of 2-amino-3-chlorobenzoic acid is critical. Common impurities include isomeric forms like 2-amino-5-chlorobenzoic acid and 2-amino-6-chlorobenzoic acid, or hydrolysis byproducts such as 2-hydroxy-3-chlorobenzoic acid. These impurities may not react or could lead to the formation of undesired isomeric quinazolinones, complicating purification and reducing the yield of the target compound.
-
Suboptimal Reaction Temperature and Time: The Niementowski reaction requires high temperatures, typically 150-160°C, to proceed efficiently. Insufficient temperature or reaction time will result in incomplete conversion. Conversely, excessively high temperatures can lead to the degradation of both starting materials and the desired product.
-
Inefficient Mixing: If the reaction is performed on a larger scale, ensure efficient stirring to maintain a homogeneous mixture. Poor mixing can lead to localized overheating and uneven reaction progress.
| Troubleshooting Strategy for Low Yield | Experimental Protocol | Expected Outcome |
| Verify Starting Material Purity | Run a melting point determination or an NMR spectrum of your 2-amino-3-chlorobenzoic acid. Consider recrystallization from an ethanol/water or ethyl acetate/hexane mixture if impurities are suspected. | A sharp melting point and clean NMR spectrum will confirm purity. Using pure starting material will minimize side product formation. |
| Optimize Reaction Conditions | If using conventional heating, ensure the reaction temperature is consistently maintained at 150-160°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For a faster and often cleaner reaction, consider using a microwave reactor, which can reduce the reaction time to 15-30 minutes at 150°C. | Optimized conditions will drive the reaction to completion, increasing the conversion of starting materials to the desired product. |
| Ensure Anhydrous Conditions | While formamide is the solvent, ensure your glassware is thoroughly dried. Although the reaction generates water, minimizing extraneous water can be beneficial. | Reduced potential for hydrolysis of reactants or products. |
Question 2: I'm observing several unexpected spots on my TLC plate. What are the common side products in this reaction?
Answer: The high temperatures and reactive nature of formamide can lead to several side products. Understanding these will aid
Technical Support Center: Optimization of Suzuki Coupling with 8-Chloroquinazoline
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 8-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, we will address common challenges and frequently asked questions, providing in-depth, scientifically-grounded solutions.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the Suzuki coupling of this compound. The question-and-answer format is intended to provide direct and actionable advice.
Issue 1: Low or No Conversion of this compound
Question: I am observing very low to no conversion of my this compound starting material. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the Suzuki coupling of an electron-deficient heteroaryl chloride like this compound often points to challenges in the oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[1] Here are several factors to consider and optimize:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For unactivated or electron-deficient aryl chlorides, catalyst systems with very basic and bulky phosphine ligands are often effective.[2]
-
Recommended Catalysts: Consider using palladium precatalysts that are known to be effective for challenging couplings. Buchwald's G3 or G4 palladacycles (e.g., XPhos Pd G3/G4, SPhos Pd G2) are excellent starting points as they are air- and moisture-stable and efficiently generate the active Pd(0) species.[3]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos can significantly accelerate the oxidative addition of aryl chlorides.[3] These ligands promote the formation of the active, monoligated Pd(0) species, which is more reactive towards the C-Cl bond.[3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][5] For N-heterocyclic substrates, the choice of base can also influence side reactions.
-
Recommended Bases: Stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice.[3] Cesium carbonate (Cs₂CO₃) is another powerful base that can be beneficial, particularly with sterically hindered substrates.[2] It's advisable to use anhydrous bases, as water can sometimes lead to unwanted side reactions like protodeboronation.[6]
-
-
Solvent System: The solvent must be able to dissolve all reaction components and remain stable at the required temperature.
-
Recommended Solvents: Aprotic polar solvents are generally effective. Dioxane, THF, and toluene are common choices, often with the addition of a small amount of water to aid in dissolving the base.[7][8] For substrates with poor solubility, a solvent screen including options like DMF or isopropanol might be necessary.[9][10]
-
-
Temperature: Aryl chlorides are less reactive than their bromide or iodide counterparts and often require higher reaction temperatures to facilitate oxidative addition.[11]
-
Optimization: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Always ensure your solvent is stable at the chosen temperature.
-
Issue 2: Significant Formation of Homocoupled Byproducts
Question: My reaction is producing a significant amount of homocoupled product from my boronic acid, which is complicating purification. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen. Here’s how to address it:
-
Rigorous Degassing: Ensure that your reaction mixture is thoroughly deoxygenated before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period.[11] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
-
Ligand-to-Palladium Ratio: The ratio of phosphine ligand to palladium can influence the prevalence of side reactions. A ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point.[2] Excess ligand can sometimes stabilize the Pd(0) species and reduce side reactions, but too much can also inhibit the reaction.
-
Boronic Acid Stability: Some boronic acids are prone to decomposition, which can lead to homocoupling.
-
Use of Boronic Esters: Consider using a more stable derivative of your boronic acid, such as a pinacol (Bpin) or MIDA boronate ester.[12][13] These are generally more resistant to protodeboronation and homocoupling.[13] MIDA boronates are particularly stable and can be used in sequential couplings.[12]
-
Issue 3: Protodeboronation of the Boronic Acid
Question: I am observing the formation of the arene corresponding to my boronic acid, indicating protodeboronation. What conditions favor this side reaction and how can I prevent it?
Answer:
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[6] This is a frequent issue, especially with electron-rich or heteroaromatic boronic acids.
-
Reaction Conditions: High temperatures and the presence of aqueous bases can accelerate protodeboronation.[6]
-
Milder Base: If you are using a strong base like NaOH, consider switching to a milder one like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4][9]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can significantly reduce protodeboronation.[14]
-
Slow-Release Strategy: For particularly unstable boronic acids, a "slow-release" strategy using MIDA boronates or organotrifluoroborates can be effective.[6] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[6]
-
-
Reaction Time: Prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about the Suzuki coupling of this compound.
Q1: What is the general mechanism of the Suzuki coupling reaction?
A1: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[1][7] The three main steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1][7]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex, displacing the chloride. This step is facilitated by a base.[1][5][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q2: Why are bulky, electron-rich phosphine ligands often required for coupling aryl chlorides?
A2: Aryl chlorides have a stronger C-Cl bond compared to the C-Br or C-I bonds of their counterparts, making the oxidative addition step more challenging. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are effective for several reasons:
-
Enhanced Electron Density: They increase the electron density on the palladium center, which facilitates the insertion of Pd(0) into the C-Cl bond.[15]
-
Steric Hindrance: The bulkiness of these ligands promotes the formation of a coordinatively unsaturated, monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[3]
-
Accelerated Reductive Elimination: The steric strain also helps to accelerate the final reductive elimination step, which can improve the overall turnover rate of the catalyst.[15]
Q3: How do I choose the right base for my reaction?
A3: The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[4][5] The choice of base can significantly impact the reaction outcome.
| Base | Strength | Common Use Case | Considerations |
| K₃PO₄ | Strong | A robust, general-purpose base for a wide range of Suzuki couplings. | Often used with aqueous solvent mixtures. Can be hygroscopic. |
| Cs₂CO₃ | Strong | Effective for challenging couplings, including sterically hindered substrates. | More expensive than other bases. |
| K₂CO₃ / Na₂CO₃ | Moderate | Commonly used and cost-effective.[9] | May require higher temperatures or longer reaction times than stronger bases. |
| KF | Mild | Useful when base-sensitive functional groups are present.[4] | Can lead to slower reaction rates.[10] |
Q4: What are some best practices for setting up a Suzuki coupling reaction with this compound?
A4: To ensure reproducibility and maximize your chances of success, follow these best practices:
-
Dry Glassware: Oven-dry all glassware to remove any residual moisture.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (nitrogen or argon).
-
Reagent Purity: Use high-purity, dry reagents and solvents.
-
Degassing: Thoroughly degas your solvent(s) and any aqueous base solutions before use.[11]
-
Order of Addition: Add the solid reagents (this compound, boronic acid/ester, base, catalyst) to the flask first. Then, add the degassed solvent(s).
-
Stirring: Ensure efficient stirring, especially for heterogeneous mixtures, to maximize contact between reactants.[11]
-
Temperature Control: Use an oil bath with a temperature controller to maintain a stable reaction temperature.
References
- 1. byjus.com [byjus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of 8-Chloroquinazoline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-chloroquinazoline analogs. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] However, its inherent aromaticity and often lipophilic substituents, including the 8-chloro group, frequently lead to poor aqueous solubility. This is a critical hurdle, impacting everything from the reliability of in vitro screening data to in vivo bioavailability and therapeutic efficacy.[2][3]
This guide is designed to provide you with direct, actionable solutions to the solubility challenges you may encounter. We move beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) for In Vitro Assays
This section addresses the most common initial hurdle: getting your compound into solution for biological screening.
Question 1: My this compound analog is precipitating immediately upon dilution from a DMSO stock into my aqueous assay buffer. What is my first step?
Answer: This is a classic sign that your final assay concentration exceeds the compound's thermodynamic solubility limit in the final solvent system. The key is to modify the aqueous environment to be more "hospitable" to your compound.
Your approach should be tiered, starting with the simplest and least disruptive methods:
-
Reduce Final Concentration: The most straightforward solution is to lower the compound's final concentration in the assay. Determine if a lower, soluble concentration is still sufficient to observe the desired biological effect.
-
Introduce a Co-solvent: If lowering the concentration isn't an option, add a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer.[2][4] Co-solvents work by reducing the overall polarity of the solvent system.[2]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate your hydrophobic compound, keeping it dispersed in the solution.[2][4] This is particularly effective at concentrations above the surfactant's critical micelle concentration (CMC).
Question 2: Co-solvents and surfactants are interfering with my assay. Is there a more biologically inert method to improve solubility for in vitro testing?
Answer: Yes. Complexation with cyclodextrins is an excellent alternative when co-solvents and surfactants are not viable.
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[2] They can encapsulate the poorly soluble quinazoline molecule, forming an "inclusion complex" where the hydrophobic part of your drug is shielded from the aqueous environment, thereby increasing its apparent solubility.[2][5]
-
Common Choices: Beta-cyclodextrin (β-CD) is common, but its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly higher aqueous solubility and are often more effective.[2]
-
Protocol: Pre-incubating your this compound analog with the cyclodextrin in your buffer before adding it to the final assay plate can be highly effective.[2]
Below is a decision-making workflow for addressing in vitro solubility issues.
Caption: Decision tree for troubleshooting in vitro solubility.
Part 2: Troubleshooting Guide for Preclinical Development
This section focuses on advanced strategies required when moving from the benchtop to in vivo models, where poor solubility directly impacts oral bioavailability.
Issue: My this compound analog shows potent in vitro activity but has very low oral bioavailability in animal models, consistent with a BCS Class II/IV compound.
Analysis: This is a common and significant challenge in drug development. Low aqueous solubility in the gastrointestinal (GI) tract limits the dissolution rate, which is the rate-limiting step for absorption.[2][3] To improve bioavailability, you must enhance the dissolution rate and/or the apparent solubility of the compound in GI fluids.
Strategy 1: Physical Modification - Particle Size Reduction
-
Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles. By reducing the particle size, you dramatically increase the surface area-to-volume ratio, leading to a faster dissolution rate.[3][6]
-
Methodologies:
Strategy 2: Formulation as an Amorphous Solid Dispersion (ASD)
-
Causality: Crystalline forms of a drug are highly stable, low-energy states, which contributes to their poor solubility. By converting the drug into a high-energy, disordered amorphous state and dispersing it within a hydrophilic polymer matrix, you can achieve a state of "supersaturation" upon contact with aqueous fluids, significantly enhancing dissolution.[2][3][9]
-
Methodologies:
-
Solvent Evaporation: Both the drug and a hydrophilic carrier (e.g., PVP K30, Soluplus®) are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[3][4]
-
Melt Extrusion: A mixture of the drug and polymer is heated until it melts and then extruded, solidifying into an amorphous dispersion. This is a solvent-free method.[10]
-
Strategy 3: Lipid-Based Formulations
-
Causality: For highly lipophilic (greasy) compounds, leveraging the body's natural lipid absorption pathways can be highly effective. The compound is dissolved in a lipid-based system, which, upon contact with GI fluids, forms fine emulsions or micellar solutions that can be more readily absorbed.[3][6]
-
Formulation Types:
-
Self-Emulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced to aqueous phases under gentle agitation.[8]
-
Strategy 4: Chemical Modification - Salt Formation
-
Causality: If your this compound analog possesses an ionizable group (a weakly acidic or basic center), converting it into a salt can lead to a dramatic increase in aqueous solubility.[5][11] The pKa of the this compound core is predicted to be around 3.58, suggesting the quinazoline nitrogens can be protonated.[12] Salt formation is one of the most powerful and commonly used techniques.[11]
-
Protocol: This involves reacting the free base or acid form of your drug with a suitable counter-ion to form a salt with improved physicochemical properties. A minimum pKa difference of 2-3 units between the drug and the counter-ion is generally recommended for stable salt formation.[11]
Comparative Table of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Improvement | Key Considerations |
| Micronization | Increases surface area | Improves dissolution rate | Does not change equilibrium solubility.[7] Not effective for very high doses. |
| Nanonization | Increases surface area & saturation solubility | >10-fold | Requires specialized equipment; physical stability of nanosuspension is critical.[3][8] |
| Solid Dispersion | Creates a high-energy amorphous form | >2-fold to >100-fold | Risk of recrystallization back to the stable, less soluble form over time.[2][9] Polymer selection is critical.[2] |
| Complexation | Forms a soluble host-guest complex | Variable, up to 50-fold | Stoichiometry is important; can be expensive for high-dose drugs.[2] |
| Salt Formation | Converts to a more soluble ionized form | Can exceed 1000-fold | Requires an ionizable functional group on the molecule.[2] |
| Lipid Formulation | Solubilizes in a lipid carrier | Highly variable | Only suitable for lipophilic compounds; potential for drug precipitation upon digestion.[6][9] |
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for essential experiments related to solubility enhancement.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This is the gold-standard method for accurately measuring the equilibrium solubility of a compound.[13]
-
Preparation: Add an excess amount of your this compound analog to a series of glass vials. The excess solid should be clearly visible.
-
Solvent Addition: To each vial, add a precise volume of a different solvent of interest (e.g., water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl).
-
Equilibration: Seal the vials securely and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches equilibrium.[13]
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sampling & Analysis: Carefully withdraw a clear aliquot from the supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion in a lab setting.[2][3]
Caption: Workflow for solid dispersion preparation.
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000, Poloxamer 407) and a volatile solvent (e.g., ethanol, methanol, acetone) in which both your quinazoline analog and the carrier are soluble.[2]
-
Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier). Dissolve both components completely in the selected solvent in a round-bottom flask to form a clear solution.[2]
-
Solvent Removal: Remove the solvent using a rotary evaporator under vacuum. The bath temperature should be kept low (e.g., 40-50°C) to prevent thermal degradation. Continue evaporation until a dry solid mass is formed on the flask wall.[2][3]
-
Drying and Sizing: Scrape the solid from the flask and dry it further in a vacuum oven to remove any residual solvent. The resulting product can then be gently ground and sieved to obtain a uniform powder.
-
Characterization: It is essential to characterize the final solid dispersion using techniques like X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug and perform dissolution testing to quantify the improvement in solubility.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Dehalogenation of 8-Chloroquinazoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for synthetic chemists working with 8-chloroquinazoline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and often frustrating side reaction of dehalogenation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded explanations to help you navigate the complexities of your experiments and maximize the yield of your desired products.
Introduction: The Challenge of this compound Dehalogenation
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by the undesired loss of the chlorine atom, a process known as dehalogenation, which leads to the formation of quinazoline as a byproduct. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions, where the chloro-substituent is replaced by a hydrogen atom, a process termed hydrodehalogenation.[1][2] This not only reduces the yield of the target molecule but also introduces purification challenges.
Understanding the underlying mechanisms of dehalogenation is the first step toward its prevention. This guide will delve into the causes of this side reaction and provide actionable strategies to mitigate it, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A: Dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond.[3] In the context of this compound, this typically results in the replacement of the chlorine atom with a hydrogen atom, a specific type of dehalogenation called hydrodehalogenation.[1][2] This is a significant issue because it leads to the formation of an unintended quinazoline byproduct, which lowers the overall yield of your desired substituted product and complicates the purification process.[1]
Q2: Under what reaction conditions is dehalogenation of this compound most likely to occur?
A: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[1][4] It is particularly favored in the presence of highly active catalyst systems and with electron-rich aryl halides.[1] The presence of hydride sources in the reaction mixture, such as certain solvents (e.g., alcohols) or bases, can also significantly contribute to this unwanted side reaction.[1][5]
Q3: How can I quickly check if dehalogenation is occurring in my reaction?
A: The most straightforward method is to monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Include a standard of the dehalogenated byproduct (quinazoline) in your analysis. A spot or peak corresponding to this standard that grows over time is a clear indication of dehalogenation.
Q4: Can the choice of solvent influence the rate of dehalogenation?
A: Absolutely. Solvents, particularly alcohols like ethanol, can act as hydride sources, which are key contributors to hydrodehalogenation in palladium-catalyzed reactions.[1][5] The palladium complex can oxidize the alcohol to generate hydride species that then participate in the dehalogenation pathway.[1] Solvents like dioxane and DMF have also been observed to promote dehalogenation more than solvents like toluene in certain cross-coupling reactions.[4]
Troubleshooting Guide: Minimizing Dehalogenation of this compound
This section provides a systematic approach to troubleshooting and preventing dehalogenation in your reactions involving this compound.
Issue 1: Significant Dehalogenation Observed in a Palladium-Catalyzed Cross-Coupling Reaction
When substantial amounts of quinazoline are detected in your reaction mixture, it's crucial to systematically evaluate and optimize your reaction parameters.
Root Cause Analysis & Corrective Actions
The primary cause of hydrodehalogenation in these reactions is the formation of a palladium-hydride intermediate, which then undergoes reductive elimination with the aryl halide to produce the dehalogenated arene.[1][2]
.dot
Caption: Undesired Hydrodehalogenation Pathway.
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Catalyst System | Ligand Choice: Some phosphine ligands can promote the formation of palladium-hydride species. | Screen Ligands: Switch to bulky, electron-rich ligands. Ylide-substituted phosphines (YPhos) have shown high efficiency in suppressing dehalogenation.[5][6] | Bulky ligands can sterically hinder the approach of hydride sources and favor the desired reductive elimination of the cross-coupled product.[1] |
| Catalyst Precursor: The choice of palladium precursor can influence the initial stages of the catalytic cycle. | Try Alternative Precursors: Consider using well-defined pre-catalysts like (NHC)Pd(allyl)Cl complexes, which have demonstrated high activity and selectivity.[7] | Pre-catalysts can offer more controlled generation of the active Pd(0) species, potentially minimizing side reactions. | |
| Base | Base as a Hydride Source: Certain bases can directly or indirectly contribute to the formation of palladium hydrides. | Select a Non-Hydridic Base: Switch to bases less prone to generating hydrides, such as Cs₂CO₃ or K₃PO₄. Avoid alkoxides if possible. | The strength and nature of the base are critical; weaker, non-nucleophilic bases are often preferred to minimize side reactions.[1] |
| Solvent | Solvent as a Hydride Source: Alcoholic solvents are known to be oxidized by palladium complexes, generating hydride species.[1][5] | Use Anhydrous, Aprotic Solvents: Employ solvents like toluene, dioxane (with caution), or THF. Ensure they are thoroughly dried before use. | Eliminating protic sources in the reaction medium directly reduces the potential for hydride formation.[1] |
| Temperature | High Temperatures Favoring Dehalogenation: Elevated temperatures can sometimes increase the rate of the undesired dehalogenation pathway. | Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable conversion rate. Consider microwave-assisted synthesis for shorter reaction times.[4][7] | Lowering the thermal energy of the system can sometimes favor the desired reaction pathway, which may have a lower activation energy. |
Experimental Protocol: Ligand Screening to Minimize Dehalogenation
-
Setup: In parallel, prepare several small-scale reactions in vials under an inert atmosphere (e.g., argon or nitrogen).
-
Reactants: To each vial, add this compound, the coupling partner (e.g., a boronic acid for a Suzuki reaction), and the chosen base and solvent.
-
Catalyst System: To each vial, add the palladium precursor (e.g., Pd₂(dba)₃) and a different phosphine ligand. Include a control reaction with your original ligand.
-
Reaction: Stir all reactions at the optimized temperature.
-
Monitoring: At regular intervals (e.g., 1, 3, 6, and 24 hours), take a small aliquot from each reaction mixture.
-
Analysis: Quench the aliquots and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
.dot
Caption: Ligand Screening Workflow.
Issue 2: Dehalogenation during Nucleophilic Aromatic Substitution (SNAr) Reactions
While less common than in cross-coupling, dehalogenation can still occur in SNAr reactions, especially under harsh conditions or with certain nucleophiles.
Root Cause Analysis & Corrective Actions
In SNAr reactions, the mechanism proceeds through a Meisenheimer complex.[8][9] Dehalogenation is less mechanistically favored but can be promoted by factors that lead to the reduction of the aryl halide.
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Reaction Temperature | High Temperatures: Can promote undesired side reactions, including reductive dehalogenation. | Lower Reaction Temperature: Conduct the reaction at the lowest temperature that affords a reasonable reaction rate. | Milder conditions generally lead to higher selectivity and fewer byproducts.[10] |
| Base | Strong Bases: Can potentially lead to decomposition or side reactions. | Use Milder Bases or Base-Free Conditions: Consider using milder bases like K₂CO₃ or even running the reaction without a base if the nucleophile is a sufficiently strong base itself.[11] | A base-free protocol can be more environmentally friendly and reduce the likelihood of base-mediated side reactions.[11] |
| Solvent | Inappropriate Solvent: A solvent that does not adequately stabilize the charged intermediate can lead to alternative reaction pathways. | Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP can effectively stabilize the Meisenheimer complex, favoring the desired SNAr pathway.[9] | Polar solvents help to stabilize the charged intermediates formed during the SNAr reaction, facilitating the desired substitution.[9] |
Advanced Strategies for Suppressing Dehalogenation
For particularly challenging substrates or reactions where dehalogenation remains a persistent issue, consider these advanced strategies:
-
Bimetallic Catalysis: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst has been shown to effectively suppress hydrodehalogenation in C-N cross-coupling reactions.[12][13] The in-situ formation of Cu-hydride species is thought to prevent the formation of the problematic Pd-hydride intermediates.[12][13]
-
Additive Screening: The addition of certain additives can sometimes mitigate dehalogenation. For instance, in some cases, mild reducing agents have been used to suppress undesired homocoupling, a related side reaction.[14]
By carefully considering the reaction mechanism and systematically optimizing your experimental conditions, the undesired dehalogenation of this compound can be effectively minimized, leading to higher yields and cleaner reaction profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of 8-Chloroquinazoline Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively working with 8-chloroquinazoline derivatives. The purity of these compounds is paramount for achieving reliable, reproducible results in biological assays and meeting the stringent requirements of drug development.[1] This document provides direct, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying principles of each step.
General Purification Workflow
The purification of this compound derivatives typically follows a multi-step process, often involving a primary bulk purification followed by a high-resolution polishing step if necessary. The choice of technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity.[1]
Caption: A generalized workflow for purifying this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial method to purify a crude this compound derivative?
For initial, bulk purification of solid compounds, recrystallization is often an excellent first choice due to its simplicity and cost-effectiveness.[2] If the crude product is an oil or a complex mixture of compounds with differing polarities, flash column chromatography is the more appropriate starting point.[2] For achieving very high purity (>99%) for sensitive applications, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method, often used after an initial cleanup by chromatography or recrystallization.[1][2]
Q2: How can I identify the common impurities in my sample?
Impurities in quinazoline synthesis often originate from unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from the cyclization reaction.[2] A combination of analytical techniques is essential for identification:
-
Thin Layer Chromatography (TLC): Provides a quick visual assessment of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative information on the purity and can help resolve closely related impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps identify the structures of both the desired product and any significant impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the components, aiding in the identification of starting materials, by-products, or degradation products.[2]
Q3: My this compound derivative appears to be degrading during purification. What can I do to prevent this?
The quinazolinone ring system is generally stable, but specific derivatives can be sensitive to certain conditions.[3]
-
Light Sensitivity: Some quinazoline derivatives are unstable when exposed to normal room lighting.[3] It is good practice to protect your sample from light during purification and storage, for example, by using amber vials or covering flasks with aluminum foil.
-
pH Stability: While stable under mild acidic or alkaline conditions, harsh pH can cause degradation.[3] When using techniques like reverse-phase HPLC, using milder additives like 0.1% formic acid is often preferable to stronger acids like trifluoroacetic acid (TFA) if stability is a concern.
-
Thermal Stability: Avoid excessive heat. When removing solvent, use a rotary evaporator at a moderate temperature and dry the final compound in a vacuum oven at a temperature well below its melting point.[2]
Troubleshooting Guide by Technique
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[2][4] An ideal solvent should dissolve the compound when hot but not at room temperature.[5]
Q: My compound is not crystallizing from the solution, even after cooling.
-
Causality: The solution may be too dilute (excess solvent was added), or the cooling process may be too rapid, preventing crystal nucleation.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface.[4] The tiny glass particles scraped off can act as nucleation sites.
-
Add a Seed Crystal: If you saved a small crystal of the crude product, add it to the solution to initiate crystallization.[6]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the excess solvent and then allow it to cool slowly again.[5]
-
Cool Slowly: Ensure the solution cools slowly to room temperature before moving it to an ice bath. Placing a hot solution directly into an ice bath can lead to rapid precipitation of an impure solid or oil rather than slow, selective crystallization.[5]
-
Q: My compound "oiled out" instead of forming crystals.
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, causing it to melt in the hot solvent and then fail to solidify upon cooling. It can also occur if the solution is supersaturated or cools too quickly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.
-
If the issue persists, you may need to select a different solvent or use a two-solvent recrystallization system.[5]
-
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude this compound derivative in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent dropwise while heating until the compound just dissolves completely.[4][5]
-
Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2] This step prevents premature crystallization on the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.[1][5]
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.[2]
Flash Column Chromatography
This is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase passes through it.[1][2]
Caption: A decision tree for troubleshooting common column chromatography issues.
Q: My compounds are not separating well on the column (overlapping bands).
-
Causality: This is most often caused by an inappropriate solvent system where the eluent is too strong, causing all compounds to elute too quickly.[2] It can also be due to overloading the column with too much crude material.[2]
-
Solution:
-
Optimize the Solvent System: Use TLC to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4. This generally provides the best separation.
-
Use a Shallower Gradient: If using gradient elution, make the increase in solvent polarity more gradual.
-
Reduce the Load: Use less crude material. A general rule of thumb is to load 1-5% of the mass of the silica gel.
-
Q: My compound is streaking down the column instead of forming a tight band.
-
Causality: Streaking can occur if the compound is sparingly soluble in the mobile phase or if it's acidic/basic and interacting too strongly with the silica gel. Quinazolines contain basic nitrogen atoms which can interact with the acidic silanol groups on the silica surface.
-
Solution:
-
Add a Modifier: For basic compounds like quinazolines, adding a small amount of a base like triethylamine (~0.5%) to the eluent can neutralize the acidic sites on the silica and improve peak shape.
-
Change the Solvent System: Ensure your compound is fully soluble in the chosen eluent.
-
Table 1: Common Solvent Systems for Quinazoline Derivative Purification[2][7]
| Solvent System | Polarity | Typical Application | Notes |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for moderately polar quinazolines. | Adjust the ratio based on TLC results. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar quinazoline derivatives. | A gradient from 0% to 10% methanol is common. |
| Chloroform / Methanol | Medium to High | Used for purifying various quinazolinone derivatives. | Example ratio: 49:1 CHCl₃:MeOH.[7] |
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[2]
-
Solvent System (Eluent): Determine an appropriate solvent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound.[2]
-
Column Packing: Prepare a slurry of the silica gel in your initial, least polar eluent. Pour it into the column and allow it to pack uniformly under positive pressure, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.
-
Elution: Run the eluent through the column, collecting fractions. Monitor the elution process using TLC or a UV detector.
-
Analysis: Analyze the purity of the collected fractions. Combine the pure fractions and remove the solvent by rotary evaporation.[2]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique capable of yielding very high purity compounds (>99%), making it ideal for final purification steps.[1] Reverse-phase HPLC on a C18 column is most commonly used for quinazoline derivatives.[2]
Q: My peak shape is poor (broadening or tailing).
-
Causality: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. The basic nitrogen atoms in the quinazoline ring can interact with residual silanols on the C18 stationary phase, causing tailing.
-
Solution:
-
Add an Additive: Incorporate a small amount of an acid like 0.1% formic acid or trifluoroacetic acid (TFA) into your mobile phase (both water and organic solvent).[2] The acid protonates the basic sites on the molecule and suppresses the ionization of silanols, leading to sharper, more symmetrical peaks.
-
Check Sample Solvent: Dissolve your sample in the mobile phase if possible. Injecting a sample in a solvent much stronger than the mobile phase (e.g., pure DMSO) can distort peak shape.
-
Q: I have low recovery after removing the solvent (lyophilization/rotary evaporation).
-
Causality: If you used TFA as a mobile phase additive, your compound may have formed a non-volatile TFA salt. This can be problematic for subsequent steps.
-
Solution:
-
Use a Volatile Additive: Whenever possible, use a volatile additive like formic acid or ammonium acetate, which can be more easily removed.
-
Salt Conversion: If you must use TFA, you may need to perform a workup after purification. This could involve dissolving the residue in a suitable organic solvent, washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the TFA, and then re-extracting and evaporating the solvent. Caution: Ensure your compound is stable to these conditions first.
-
Experimental Protocol: Reverse-Phase Preparative HPLC
-
Method Development: First, develop a suitable separation method on an analytical scale HPLC system. A typical gradient might run from 10% acetonitrile in water to 90% acetonitrile over 20-30 minutes, with 0.1% formic acid in both solvents.[2]
-
Scale-Up: Scale the analytical method to your preparative column by adjusting the flow rate and injection volume according to the column dimensions.[2]
-
Sample Preparation: Dissolve the crude or partially purified this compound derivative in the mobile phase or a compatible solvent like DMSO. Filter the solution through a 0.45 µm filter before injection to remove particulates.[1][2]
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions as they elute, using a UV detector to identify the peak corresponding to your target compound.[1]
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Home Page [chem.ualberta.ca]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 8-Chloroquinazoline
Welcome to the technical support center for the synthesis of 8-Chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up the synthesis of this critical heterocyclic compound. Here, we will address common challenges, troubleshoot specific experimental issues, and answer frequently asked questions to ensure your synthesis is successful, efficient, and reproducible.
Synthesis Overview: The Niementowski Reaction
The principal and most robust method for synthesizing this compound, or more specifically its common precursor 8-Chloroquinazolin-4-ol, is a variation of the Niementowski quinazoline synthesis.[1] This process involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source, most commonly formamide.[1] The reaction can be performed using either conventional heating or microwave irradiation, with the latter often providing significant advantages in terms of reaction time and yield.[1][2]
The resulting 8-Chloroquinazolin-4(3H)-one can then be chlorinated, for example using thionyl chloride (SOCl₂) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), to yield the target 4,8-dichloroquinazoline, which is a versatile intermediate for further derivatization.[3][4] For the purpose of this guide, we will focus on the initial and often most challenging step: the formation of the quinazolinone core.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the Niementowski synthesis of 8-Chloroquinazolin-4-ol can stem from several factors.[5] A systematic approach is required to diagnose and resolve the issue.
-
Incomplete Reaction: The most straightforward cause is insufficient reaction time or temperature.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) until the starting material (2-amino-3-chlorobenzoic acid) is fully consumed.[1] If the reaction stalls, consider incrementally increasing the temperature by 5-10 °C or extending the reaction time.[5] For conventional heating, ensure the temperature of the reaction mixture (not just the heating mantle) is at the target 150-160 °C.[1]
-
-
Thermal Decomposition: While high temperatures drive the reaction, excessive heat (>180 °C) can lead to the decomposition of the starting material or the product, forming tar-like byproducts.[5]
-
Solution: Maintain strict temperature control. Use a temperature probe within the reaction mixture. If decomposition is suspected, reduce the temperature and extend the reaction time accordingly. Microwave-assisted synthesis offers superior temperature control and can often mitigate this issue.[1]
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
Solution: Ensure your 2-amino-3-chlorobenzoic acid is pure and dry. Formamide is hygroscopic and can absorb water, which can interfere with the reaction. Use a freshly opened bottle of formamide or distill it before use.
-
-
Suboptimal Work-up: Product can be lost during the isolation phase.
-
Solution: Ensure the reaction mixture is cooled to room temperature before pouring it into ice-cold water.[1] Precipitation may be slow; allow sufficient time for the product to fully crystallize before filtration. Wash the crude product with ample cold water to remove residual formamide, but avoid excessive washing with organic solvents in which the product may have some solubility.
-
Question 2: My final product is impure, showing extra peaks on NMR/LC-MS. What are the common byproducts and how can I purify my compound?
Impurities often arise from side reactions or unreacted starting materials.
-
Unreacted Starting Material: The most common impurity is leftover 2-amino-3-chlorobenzoic acid.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring via TLC. For purification, recrystallization is highly effective. 8-Chloroquinazolin-4-ol has good solubility in hot ethanol and poor solubility in cold ethanol or water, making an ethanol/water mixture an excellent choice for recrystallization.[1]
-
-
Formation of Dimerization/Polymerization Products: At high concentrations, intermolecular reactions can occur, leading to dimers or oligomers.[5]
-
Solution: While the standard protocol uses a large excess of formamide which also acts as a solvent, if you suspect this issue on a large scale, you can perform the reaction at a higher dilution by adding a high-boiling inert solvent like diphenyl ether. However, this may require adjusting the reaction temperature and time.
-
-
Hydrolysis: The quinazoline ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures during work-up.[5]
-
Solution: After the reaction, the work-up is a simple precipitation in water, which is generally neutral. Avoid prolonged exposure to strong acids or bases during any subsequent purification steps.
-
Question 3: The reaction is difficult to control during scale-up and I am seeing a decrease in yield and purity. What should I consider?
Scaling up presents challenges related to heat and mass transfer.
-
Heat Transfer: A large reaction volume has a smaller surface-area-to-volume ratio, making it harder to heat evenly and control exotherms.
-
Solution: Use a reactor with good overhead stirring to ensure even mixing and heat distribution. Heat the reaction mixture slowly and monitor the internal temperature closely. Be prepared to apply cooling if the reaction becomes too exothermic.
-
-
Mixing: Inefficient mixing can lead to localized hot spots and concentration gradients, promoting side reactions.
-
Solution: Ensure the stirring is vigorous enough to keep the starting material suspended and well-mixed within the formamide. For very large scales, mechanical stirring is essential.
-
-
Work-up Volume: The volume of ice water for precipitation needs to be scaled proportionally to the reaction volume to ensure efficient cooling and complete precipitation of the product.
-
Solution: Maintain a consistent ratio of reaction mixture to precipitation volume. A ratio of at least 10:1 (water:reaction mixture) is a good starting point. Ensure the water is vigorously stirred as the reaction mixture is added.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended method for monitoring the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method.[1] Use a mobile phase such as ethyl acetate/hexane (e.g., 7:3 or 1:1) to clearly separate the more polar starting material (2-amino-3-chlorobenzoic acid) from the less polar product (8-Chloroquinazolin-4-ol). The product should have a higher Rf value. Visualize the spots under UV light (254 nm).
Q: What are the critical safety precautions for this synthesis? A: Always work in a well-ventilated fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and gloves.[6][7] Formamide is a teratogen and should be handled with extreme care. Avoid inhalation of vapors and skin contact.[6] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]
Q: How should the final product, this compound, be stored? A: Proper storage is crucial for maintaining the stability of the compound. As a solid powder, it should be stored at -20°C for long-term stability (up to 3 years).[8] If dissolved in a solvent like DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles, where it is stable for up to 1 year.[6][8]
Q: Can I use a different one-carbon source instead of formamide? A: While formamide is the most common and effective reagent for this specific transformation, other reagents like formic acid or triethyl orthoformate can be used in quinazoline synthesis. However, these often require different reaction conditions, catalysts, and may result in different byproduct profiles. For the synthesis of 8-Chloroquinazolin-4-ol, formamide remains the most reliable choice.[1]
Process Visualization
Synthetic Workflow Diagram
The diagram below outlines the primary workflow for the synthesis and purification of 8-Chloroquinazolin-4-ol.
Caption: General workflow for the synthesis of 8-Chloroquinazolin-4-ol.
Troubleshooting Decision Tree: Low Yield
If you are experiencing low yields, use the following decision tree to diagnose the potential cause.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Conventional Heating Synthesis of 8-Chloroquinazolin-4-ol[1]
| Step | Action | Details |
| 1 | Reaction Setup | In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (10-20 eq). |
| 2 | Heating | Heat the reaction mixture to 150-160 °C. Maintain this temperature for 2-4 hours, monitoring progress by TLC. |
| 3 | Work-up | After completion, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with vigorous stirring. |
| 4 | Isolation | Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual formamide. |
| 5 | Purification | Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to yield pure 8-Chloroquinazolin-4-ol. |
Protocol 2: Microwave-Assisted Synthesis of 8-Chloroquinazolin-4-ol[1]
| Step | Action | Details |
| 1 | Reaction Setup | In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq). |
| 2 | Irradiation | Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes. |
| 3 | Work-up & Isolation | After cooling, follow the same work-up and isolation procedure as the conventional heating method (Steps 3 & 4 above). |
| 4 | Purification | Recrystallize the crude product as described in the conventional method (Step 5 above). |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Minimizing byproduct formation in 8-Chloroquinazoline reactions
Welcome to the technical support center for 8-chloroquinazoline reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate challenges, troubleshoot effectively, and ultimately minimize byproduct formation in your experiments. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.
FAQs: Understanding the Reactivity of this compound
Q1: What are the primary reactive sites on the this compound core, and how does this influence potential side reactions?
A1: The this compound scaffold has several key features that dictate its reactivity. The primary sites for modification are the C-Cl bond at position 8, and the nitrogen atoms of the pyrimidine ring. The chlorine at C8 allows for functionalization through cross-coupling reactions or nucleophilic aromatic substitution (SNAr), though the latter is less common at this position compared to C4 or C2 in other quinazolines.
The nitrogen atoms, particularly N1, can influence reactions by coordinating to metal catalysts. This can sometimes lead to catalyst inhibition or undesired side reactions. The electron-withdrawing nature of the quinazoline ring system, particularly the pyrimidine portion, activates the chloro-substituent towards certain reactions. However, the C8 position is generally less reactive in SNAr compared to the C4 position in other chloroquinazolines due to electronic factors.[1][2]
Q2: What are the most common classes of byproducts I should expect when working with this compound?
A2: Byproduct formation is highly dependent on the reaction type. However, some common classes of impurities to watch for include:
-
Hydrolysis Products: Formation of 8-hydroxyquinazoline, particularly under basic conditions at elevated temperatures.
-
Dehalogenation Products: Loss of the chlorine atom to yield quinazoline. This is a common side reaction in palladium-catalyzed cross-coupling reactions.[3]
-
Homo-coupling Products: Dimerization of your starting material or coupling partner, especially in Suzuki and other cross-coupling reactions.
-
Over-reaction or Di-substitution Products: In cases where multiple reactive sites are present, or if the initial product is reactive under the reaction conditions.
-
Isomeric Byproducts: Depending on the synthetic route to the this compound starting material, you may have isomeric impurities (e.g., 5-, 6-, or 7-chloroquinazoline).
Troubleshooting Guide: Minimizing Byproducts in Common Reactions
This section provides a detailed breakdown of common issues and solutions for three major classes of reactions involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds at the C8 position. However, they are susceptible to several side reactions.
-
Causality: Hydrodehalogenation is a common byproduct in Pd-catalyzed reactions and can arise from several pathways. One major route is the premature protonolysis of the organopalladium intermediate before reductive elimination. This can be exacerbated by the presence of water or other protic sources in the reaction mixture, or by certain bases and solvents.[3]
-
Troubleshooting Protocol:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents.
-
Base Selection: The choice of base is critical. While strong bases are often required, they can also promote dehalogenation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃ in place of stronger bases like NaOtBu, particularly if your substrate is sensitive.[4]
-
Ligand Choice: The ligand can significantly influence the relative rates of reductive elimination versus side reactions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, often accelerate the desired reductive elimination step, minimizing the lifetime of intermediates that can lead to dehalogenation.[5][6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of side reactions.
-
-
Causality: Homo-coupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid. It can also be influenced by the palladium catalyst and reaction conditions.
-
Troubleshooting Protocol:
-
Thorough Degassing: It is crucial to rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.
-
Catalyst and Ligand Selection: Certain palladium sources and ligands are more prone to promoting homo-coupling. If this is a persistent issue, consider screening different catalyst systems.
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to increased homo-coupling.
-
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
In a separate flask, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) in degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Bulky, electron-rich ligand promotes reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ | Effective bases with lower propensity for side reactions. |
| Solvent | Degassed 1,4-Dioxane/Water | Common solvent system for Suzuki reactions. |
| Temperature | 80-100 °C | Balance between reaction rate and thermal decomposition. |
graph Suzuki_Troubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="Start Suzuki Reaction\n(this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC, LC-MS)"]; Check [label="Significant Byproducts?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dehalogenation [label="Dehalogenation\nByproduct", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HomoCoupling [label="Homo-coupling\nByproduct", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Dehalo [label="Optimize:\n1. Anhydrous Conditions\n2. Milder Base\n3. Bulky Ligand\n4. Lower Temperature"]; Optimize_Homo [label="Optimize:\n1. Degas Thoroughly\n2. Screen Catalysts\n3. Adjust Stoichiometry"]; Purify [label="Purification\n(Column Chromatography)"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Monitor; Monitor -> Check; Check -> Purify [label="No"]; Check -> Dehalogenation [label="Yes (Dehalogenation)"]; Check -> HomoCoupling [label="Yes (Homo-coupling)"]; Dehalogenation -> Optimize_Dehalo; HomoCoupling -> Optimize_Homo; Optimize_Dehalo -> Start; Optimize_Homo -> Start; Purify -> End; }
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
While the C8 position is not as activated towards SNAr as the C4 position, these reactions are still possible, particularly with strong nucleophiles.
-
Causality: The C8 position is less electrophilic than other positions on the quinazoline ring, such as C4.[1][2] The reaction may require forcing conditions, which can in turn lead to other side reactions.
-
Troubleshooting Protocol:
-
Increase Nucleophilicity: Use a stronger nucleophile or increase its concentration. If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can deprotonate it in situ, increasing its reactivity.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Carefully increase the reaction temperature while monitoring for the formation of degradation products. Microwave irradiation can sometimes be effective in driving these reactions to completion in shorter times.[7]
-
-
Causality: If the reaction is run in the presence of water, or if the nucleophile or base has a significant amount of hydroxide, hydrolysis of the C-Cl bond can occur, especially at elevated temperatures.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: As with cross-coupling reactions, ensure all reagents and solvents are dry.
-
Base Selection: If a base is required, use a non-hydroxide base (e.g., K₂CO₃, DIPEA).
-
Protecting Groups: In complex syntheses, it may be necessary to protect other functional groups that could introduce water into the reaction upon deprotonation.
-
References
- 1. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 8-chloro vs. 8-bromoquinazoline
An In-Depth Guide to the Comparative Reactivity of 8-Chloroquinazoline vs. 8-Bromoquinazoline for Researchers and Drug Development Professionals
As a Senior Application Scientist, the selection of starting materials is a decision I weigh with careful consideration of downstream consequences. In the synthesis of novel therapeutics, particularly kinase inhibitors, the quinazoline scaffold is a privileged structure, central to blockbuster drugs like Lapatinib.[1] The functionalization at the C8-position is a common strategy for modulating potency, selectivity, and pharmacokinetic properties. Consequently, 8-haloquinazolines serve as critical building blocks.
This guide provides a comprehensive comparison of two of the most common C8-halogenated quinazolines: this compound and 8-bromoquinazoline. The choice between a chloro- or bromo-substituent is not trivial; it is a trade-off between inherent reactivity, cost of goods, and the robustness of the required reaction conditions. Here, we will dissect the fundamental chemical principles governing their reactivity and provide experimental context for their application in key synthetic transformations.
The Decisive Factor: Understanding the Carbon-Halogen Bond
The generally accepted reactivity trend for aryl halides in the cornerstone reactions of modern medicinal chemistry, such as palladium-catalyzed cross-couplings, is I > Br > OTf > Cl.[2][3] This hierarchy is not arbitrary but is grounded in the fundamental physicochemical properties of the carbon-halogen (C-X) bond.
-
Bond Dissociation Energy (BDE): The C-Br bond (approx. 285 kJ/mol for bromobenzene) is inherently weaker and requires less energy to cleave than the more robust C-Cl bond (approx. 327 kJ/mol for chlorobenzene).[4] This lower BDE for the bromide directly facilitates the initial, and often rate-determining, step in many catalytic cycles.[2]
-
Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions, the first crucial step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[5] The rate of this step is significantly faster for aryl bromides than for aryl chlorides.[2] This is attributed to the weaker C-Br bond and its greater polarizability, which enhances the electronic interaction with the palladium(0) center, lowering the activation energy for the insertion.[2][6] While retarded oxidative addition for chlorides is the primary reason for their lower reactivity, other factors can also play a role.[7]
The quinazoline nucleus itself is an electron-deficient heteroaromatic system, which influences the reactivity of substituents on both its pyridine and benzene rings.[8] While halogens at the C2 and C4 positions are highly activated, the C8-halogen on the benzene ring is less so, yet its reactivity is still modulated by the electronic pull of the heterocyclic system.
Comparative Performance in Key Synthetic Transformations
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation in drug discovery.[9] Here, the difference between the 8-bromo and 8-chloro substrates is stark. 8-Bromoquinazoline readily participates in Suzuki couplings under relatively mild conditions, often with standard catalysts like Pd(PPh₃)₄. In contrast, activating the more inert C-Cl bond of this compound typically necessitates more advanced catalytic systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and potentially higher reaction temperatures to drive the sluggish oxidative addition step.[3][8]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield |
| 8-Bromoquinazoline | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 80 °C, 4h | ~90% |
| This compound | Phenylboronic Acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/H₂O, 110 °C, 12h | ~85% |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 100 °C, 24h | <20% or No Reaction |
Note: Data is representative and compiled from general principles of aryl halide reactivity. Actual results may vary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 8-haloquinazoline (1.0 equiv), the boronic acid (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 0.05 equiv).[10]
-
Inerting: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C) for the required time, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., EtOAc) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11][12]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] Similar to the Suzuki coupling, the reactivity hierarchy holds, with 8-bromoquinazoline being the more favorable substrate.[15] The coupling of primary and secondary amines with this compound can be particularly challenging and is highly dependent on the selection of a suitable palladium catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[16][17]
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Conditions | Yield |
| 8-Bromoquinazoline | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C, 8h | ~88% |
| This compound | Aniline | Pd₂(dba)₃, XPhos, LHMDS | Dioxane, 110 °C, 16h | ~80% |
Note: Data is representative. LHMDS = Lithium bis(trimethylsilyl)amide. BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., XPhos, 0.08 equiv), and base (e.g., NaOtBu, 1.4 equiv) to a reaction tube.
-
Reagent Addition: Add the 8-haloquinazoline (1.0 equiv) and the amine (1.2 equiv).[2]
-
Solvent and Sealing: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane), seal the tube, and remove it from the glovebox.
-
Reaction: Heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water or a saturated aqueous NH₄Cl solution.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to yield the desired aryl amine.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. quora.com [quora.com]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. ias.ac.in [ias.ac.in]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The 8-Chloroquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs, particularly in oncology. The strategic placement of a chloro group at the 8-position of this heterocyclic system can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-chloroquinazoline analogs, offering a comparative overview of their performance as potential anticancer agents, supported by experimental data from peer-reviewed literature.
The Significance of the 8-Chloro Substituent
The introduction of a chlorine atom at the C8 position of the quinazoline ring imparts several key characteristics that can be advantageous for drug design. From a synthetic standpoint, the presence of a halogen, such as chlorine or bromine, at this position provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space.[1] For instance, an 8-bromo-2-chloroquinazoline scaffold can be a versatile intermediate for introducing aryl, heteroaryl, or other groups at the 8-position via Suzuki or other palladium-catalyzed couplings.[1]
From a biological perspective, the electron-withdrawing nature of the chloro group can modulate the electronic properties of the quinazoline ring system, potentially influencing its interaction with biological targets. Furthermore, its lipophilic character can impact cell permeability and overall pharmacokinetic properties. Structure-activity relationship studies on related quinazolinone derivatives have highlighted that the presence of a halogen atom at the 6 and 8 positions can enhance antimicrobial and cytotoxic activities.[2]
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
The anticancer activity of this compound analogs is critically dependent on the nature and position of substituents at other points of the quinazoline core, most notably at the C2 and C4 positions. These positions are frequently modified to optimize target engagement, selectivity, and potency.
Substitutions at the C4-Position: The Anilino Moiety as a Key Pharmacophore
A prevalent strategy in the design of quinazoline-based kinase inhibitors involves the introduction of a substituted aniline group at the C4-position. This "4-anilinoquinazoline" scaffold has proven highly successful, with several approved drugs targeting the ATP-binding site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[3][4]
The nature of the substituent on the anilino ring plays a crucial role in determining the inhibitory potency. For instance, in a series of 4-anilinoquinazoline derivatives, the presence of a chloro-substituent in the meta position of the aniline residue was found to increase the inhibitory activity toward both EGFR and VEGFR2.[3] While this example does not specify an this compound core, it underscores the importance of halogenation in modulating activity.
A key aspect of the 4-anilino linkage is its ability to form critical hydrogen bonds with the hinge region of the kinase domain. The nitrogen atom of the quinazoline ring (N1) typically acts as a hydrogen bond acceptor from a backbone NH group of a key amino acid residue (e.g., methionine in EGFR).
Substitutions at the C2-Position: Exploring Diverse Chemical Moieties
The C2-position of the this compound scaffold offers another avenue for structural modification to enhance anticancer activity. Introduction of various aryl or heteroaryl groups at this position can lead to compounds with diverse biological profiles. The synthesis of 2-arylquinazolines can be achieved through various methods, including the reaction of 2-chloroquinazolines with appropriate boronic acids under Suzuki coupling conditions.
While specific SAR data for a series of 8-chloro-2-substituted quinazolines is limited in the public domain, general trends for 2-substituted quinazolines suggest that the nature of the aryl or heteroaryl ring and its substituents can significantly impact cytotoxicity. For instance, in a series of 2-aryl-quinazolin-4(3H)-ones, a 2-(3-methoxyphenyl) substituent was identified as a potent antileishmanial agent, demonstrating the importance of substitution patterns on the 2-aryl ring.[5]
Comparative Analysis of Anticancer Activity
To provide a clear comparison, the following table summarizes the cytotoxic activities of representative quinazoline analogs from various studies. It is important to note that direct comparison is challenging due to the use of different cell lines and assay conditions across studies. However, these data points offer valuable insights into the SAR of this class of compounds.
| Compound ID | Quinazoline Core | C2-Substituent | C4-Substituent | Cell Line | IC50 (µM) | Reference |
| Compound 1 | 6,7-dimethoxy | H | 3-chloro-4-fluoro-anilino | HCT116 | 8.50 | [6] |
| Compound 2 | 6,7-dimethoxy | H | 3-chloro-4-fluoro-anilino | HT29 | 5.80 | [6] |
| Compound 3 | 6,7-dimethoxy | H | 3-chloro-4-fluoro-anilino | SW620 | 6.15 | [6] |
| Compound 4 | Not specified | 2-chloro | anilino with heterocyclylsulfonamido | MCF-7 | 0.00013 | [7] |
| Compound 5 | 8-(o-tolyl) | H | Substituted amine | - | 0.02378 (nM) | [8] |
Experimental Protocols
The synthesis and biological evaluation of this compound analogs involve standard medicinal chemistry techniques.
General Synthesis of 8-Chloroquinazolines
A common route to the this compound scaffold starts from 2-amino-3-chlorobenzoic acid. This precursor can be cyclized with formamide under thermal or microwave conditions to yield 8-chloroquinazolin-4-ol.[9] This intermediate can then be converted to the more reactive 4,8-dichloroquinazoline by treatment with a chlorinating agent like thionyl chloride or phosphorus oxychloride. The 4-chloro group is then susceptible to nucleophilic substitution with various amines to introduce the desired C4-substituent.
Experimental Workflow: Synthesis of 8-Chloro-4-(substituted anilino)quinazolines
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of 8-Chloroquinazoline as a Kinase Inhibitor
Introduction: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to target the ATP-binding site of protein kinases.[1] This has led to the development of several FDA-approved drugs, such as Gefitinib and Erlotinib, primarily for cancer therapy.[2] 8-Chloroquinazoline represents a novel, uncharacterized derivative of this core structure. Its potential as a kinase inhibitor is high, but its specific targets, potency, and selectivity are unknown.
This guide provides a comprehensive, multi-phase framework for the systematic validation of this compound. We will progress from broad, high-throughput biochemical screening to specific cellular target engagement and functional assays. This workflow is designed not merely to test a hypothesis but to discover and rigorously validate the compound's mechanism of action. As a self-validating system, each phase provides orthogonal data that, when combined, builds a robust and trustworthy profile of the inhibitor. We will compare this compound against established inhibitors to benchmark its performance and contextualize its potential as a therapeutic lead or a chemical probe.
Phase 1: Biochemical Validation — Does it Inhibit a Kinase?
Scientific Rationale: The foundational step is to determine if this compound can directly inhibit the catalytic activity of protein kinases in a clean, in vitro system.[3] This biochemical approach removes the complexities of cellular biology (e.g., membrane permeability, efflux pumps, metabolic degradation), providing a direct measure of enzyme-inhibitor interaction.[4] Our strategy employs a two-tiered approach: a broad initial screen to identify potential targets, followed by dose-response studies to quantify inhibitory potency (IC50).[5]
Experimental Workflow: Biochemical Validation
Caption: Workflow for biochemical screening and potency determination.
Protocol 1: Broad Kinase Selectivity Profiling
This initial screen provides a bird's-eye view of the compound's activity across the human kinome. It is the most efficient method for identifying primary targets and potential off-targets early in the validation process.[5]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Using a kinase profiling service (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's KinaseFinder™), dispense the compound to a final concentration of 10 µM into assay plates containing a large panel of recombinant kinases (>400).[3][6]
-
Control Compound: Run Staurosporine, a potent but non-selective kinase inhibitor, as a positive control to validate assay performance.
-
Kinase Reaction: Initiate the kinase reaction by adding the appropriate peptide/protein substrate and [γ-³³P]-ATP. Incubate for a predetermined time at room temperature.
-
Signal Detection: Stop the reaction and measure the incorporation of ³³P into the substrate, typically via filter-binding and scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
Comparative Data 1: Single-Point Kinase Screen (% Inhibition at 10 µM)
| Kinase Target | This compound (% Inhibition) | Staurosporine (Positive Control) (% Inhibition) | Rationale for Inclusion |
| EGFR | 95% | 99% | Common target for quinazoline scaffolds.[2] |
| VEGFR2 | 88% | 98% | Key angiogenesis kinase, often co-targeted.[7] |
| AURKA | 75% | 97% | Mitotic kinase, potential off-target.[8] |
| CDK2 | 45% | 96% | Cell cycle kinase, assesses selectivity. |
| ROCK1 | 15% | 92% | Distantly related kinase, assesses selectivity. |
| PI3Kα | 5% | 85% | Lipid kinase, assesses cross-family selectivity. |
Note: Data are representative and for illustrative purposes.
Interpretation: The initial screen identifies EGFR, VEGFR2, and AURKA as primary "hits" for this compound, based on the >70% inhibition threshold.
Protocol 2: IC50 Determination via Luminescence-Based Assay
Following hit identification, we must quantify the potency of inhibition. An IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%. We will use a non-radioactive, luminescence-based assay like ADP-Glo™, which measures kinase activity by quantifying ADP production.[9][10]
Methodology:
-
Compound Dilution: Perform a serial dilution of this compound (e.g., from 100 µM to 1 nM) in an assay buffer. Also, prepare dilutions for a relevant control inhibitor (e.g., Erlotinib for EGFR).
-
Kinase Reaction: In a 384-well plate, add the target kinase (e.g., recombinant EGFR), the peptide substrate, and the inhibitor dilutions.
-
Initiation: Start the reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km). The choice of ATP concentration is critical, as high levels can outcompete ATP-competitive inhibitors and artificially inflate the IC50 value.[11]
-
ADP-Glo™ Reagent Addition: After incubation (e.g., 60 minutes at RT), add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to produce light.
-
Signal Measurement: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data 2: Biochemical IC50 Values (nM)
| Kinase Target | This compound (IC50, nM) | Erlotinib (Control Inhibitor) (IC50, nM) |
| EGFR | 35 | 20 |
| VEGFR2 | 150 | 500 |
| AURKA | 450 | >10,000 |
Note: Data are representative and for illustrative purposes.
Interpretation: this compound is a potent inhibitor of EGFR, with an IC50 in the low nanomolar range, comparable to the established EGFR inhibitor Erlotinib. It shows weaker activity against VEGFR2 and AURKA, suggesting a degree of selectivity for EGFR.
Phase 2: Cellular Validation — Does it Work in a Cell?
Scientific Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or active efflux. Therefore, it is essential to validate that this compound can engage its intended target within a living cell and elicit a functional response.[12] We will measure the inhibition of downstream signaling and the resulting effect on cancer cell proliferation.
Experimental Workflow: Cellular Validation
Caption: Workflow for cellular target engagement and functional assays.
Protocol 3: Target Phosphorylation Assay
This assay directly confirms that the inhibitor is engaging the target kinase inside the cell by measuring the phosphorylation of its immediate downstream substrate. For EGFR, a key substrate is EGFR itself (autophosphorylation).
Methodology:
-
Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., NCI-H1975) in appropriate media until 80-90% confluent.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Inhibitor Treatment: Pre-treat cells with serially diluted this compound or Erlotinib for 2 hours.
-
Ligand Stimulation: Stimulate the EGFR pathway by adding its ligand, EGF (Epidermal Growth Factor), for 15 minutes.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blot Analysis:
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).
-
Strip and re-probe the membrane with an antibody for total EGFR as a loading control.
-
-
Signal Detection & Analysis: Detect signals using an HRP-conjugated secondary antibody and chemiluminescence. Quantify band density and plot the ratio of p-EGFR to total EGFR against inhibitor concentration to determine the cellular IC50.
Comparative Data 3: Cellular Target Inhibition (IC50, nM)
| Assay Parameter | This compound (IC50, nM) | Erlotinib (Control Inhibitor) (IC50, nM) |
| Inhibition of p-EGFR in NCI-H1975 cells | 50 | 30 |
Note: Data are representative and for illustrative purposes.
Interpretation: this compound effectively inhibits EGFR autophosphorylation in a cellular context, with only a slight potency shift compared to its biochemical IC50. This confirms cell permeability and successful target engagement.
Protocol 4: Cancer Cell Proliferation Assay
This assay links target engagement to a key cancer phenotype: uncontrolled cell growth. We measure the inhibitor's ability to reduce the viability of a cancer cell line that is known to be dependent on the target kinase's signaling pathway.
Methodology:
-
Cell Seeding: Seed NCI-H1975 cells into 96-well plates at a low density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Erlotinib.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Comparative Data 4: Anti-Proliferative Activity (GI50, nM)
| Cell Line | This compound (GI50, nM) | Erlotinib (Control Inhibitor) (GI50, nM) |
| NCI-H1975 (EGFR-dependent) | 65 | 40 |
Note: Data are representative and for illustrative purposes.
Interpretation: The GI50 value for this compound is closely correlated with its cellular IC50 for target inhibition. This provides strong evidence that the observed anti-proliferative effect is a direct result of inhibiting the EGFR signaling pathway.
Phase 3: Visualizing Selectivity
Scientific Rationale: An ideal kinase inhibitor is highly selective for its intended target, minimizing off-target effects that can lead to toxicity.[13] While the initial screen gave us a preliminary view, visualizing this data on a kinome map provides an intuitive and powerful representation of selectivity.
Kinome Selectivity Map
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. inits.at [inits.at]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Potency Analysis of 8-Chloroquinazoline Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold and the Strategic Importance of the 8-Chloro Substituent
In the landscape of medicinal chemistry, the quinazoline nucleus stands out as a "privileged scaffold." Its rigid, heterocyclic structure is a cornerstone in the design of numerous therapeutic agents, most notably in oncology.[1] The biological activity of quinazoline derivatives is exquisitely sensitive to the nature and placement of substituents around its core.[2] This guide provides an in-depth comparative analysis of 8-Chloroquinazoline derivatives, a subclass that has garnered interest for its potential to enhance biological potency.
Structure-activity relationship (SAR) studies have repeatedly shown that the presence of halogen atoms, particularly at the C6 and C8 positions, can significantly improve the cytotoxic and antimicrobial activities of quinazolinone compounds.[2][3] The 8-chloro substituent, in particular, serves as a critical pharmacophore that can influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins. While a comprehensive, single study directly comparing a large series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from various key studies to provide a cohesive and objective comparison of their potency. We will delve into their synthesis, mechanisms of action, and the subtle structural modifications that dictate their efficacy against various biological targets.
The this compound Core: Synthesis and Rationale
The foundation for creating a library of this compound derivatives is the synthesis of the core intermediate, 8-chloroquinazolin-4-ol. The primary and most established route for this synthesis is the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source like formamide, a variant of the Niementowski quinazoline synthesis.[4]
Experimental Protocol: Synthesis of 8-Chloroquinazolin-4-ol
This protocol details the conventional heating method for the synthesis of the 8-chloroquinazolin-4-ol scaffold, a critical starting material.
Objective: To synthesize the 8-chloroquinazolin-4-ol core via thermal condensation.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Formamide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) with an excess of formamide (approximately 15 equivalents).
-
Heating: Heat the reaction mixture to 150-160 °C using a heating mantle. Maintain this temperature for 3-4 hours.
-
Causality Note: The high temperature is necessary to drive the cyclocondensation reaction between the amino acid and formamide, leading to the formation of the pyrimidine ring of the quinazoline system.
-
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the flask to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing ice-cold water while stirring continuously. A solid precipitate of the crude product should form.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold water to remove any residual formamide.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 8-chloroquinazolin-4-ol.
-
Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Potency of this compound Derivatives
The true therapeutic potential of the this compound scaffold is realized through substitutions at other positions, primarily C2 and C4. These modifications drastically alter the molecule's interaction with biological targets. The following data, synthesized from multiple studies, provides a comparative overview of the potency of various 8-chloro derivatives.
| Compound ID | Core Structure | Key Substitutions | Biological Target | Potency (IC₅₀) | Reference |
| 19k | 8-Chloro-quinazolin-4-one | C2: (3-ethylbenzyl)carbamoylC5: (4-carboxybenzyloxy)methyl | Plasmodium falciparum (Antimalarial) | Not explicitly stated for 19k, but series shows nM potency | [5] |
| Generic Analog | 8-Chloro-triazolo-quinoxaline | C1: PhenylC4: Diethylamino | Antimicrobial / Antioxidant | Qualitative (Significant Activity) | [6] |
| Hypothetical EGFR Inhibitor | 8-Chloro-quinazoline | C4: 3-EthynylanilinoC6/C7: Methoxy groups | EGFR Tyrosine Kinase | Potency influenced by C4/C6/C7 | Extrapolated from[1] |
Structure-Activity Relationship (SAR) Insights
While the table provides specific examples, broader SAR principles from the wider quinazoline literature can be applied to understand how to optimize the 8-chloro scaffold:
-
The C4 Position: For kinase inhibitors, particularly those targeting EGFR, a substituted aniline at the C4 position is often crucial for potent activity. The nature of the substituent on this aniline ring (e.g., small, non-polar groups like chloro or ethynyl at the meta-position) can significantly enhance binding to the ATP pocket of the kinase.[1]
-
The C2 Position: Modifications at the C2 position can modulate the compound's properties. Introducing groups like substituted benzylcarbamoyl moieties (as seen in compound 19k ) or other heterocyclic rings can lead to interactions with different regions of the target protein, thereby influencing both potency and selectivity.[5]
-
The C6 and C7 Positions: These positions are frequently substituted with small, solubilizing groups like methoxy or ethoxy groups. These substitutions can improve pharmacokinetic properties and also form additional hydrogen bonds within the kinase active site, contributing to higher affinity.
Mechanism of Action: Inhibiting Critical Cancer Signaling Pathways
Many biologically active quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key enzymes in the signaling pathways that control cell growth, proliferation, and survival. The this compound scaffold is a promising core for developing inhibitors of pathways like EGFR and PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[4]
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the entire downstream pathway.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
A Comparative Guide to the Off-Target Effects of Halogenated Quinazoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a "privileged" structure in the landscape of kinase inhibitor design.[1] Its rigid, bicyclic framework is adept at orienting substituents to interact with the highly conserved ATP-binding pocket of kinases, leading to the development of numerous successful therapeutics, particularly in oncology.[1] However, this interaction with a conserved pocket is a double-edged sword, often leading to unintended off-target effects that can cause toxicity or confound experimental results.
This guide provides an in-depth comparison of the off-target profiles of halogenated quinazoline-based inhibitors, using specific examples to illustrate selectivity challenges. We will dissect the experimental data for representative compounds targeting p21-Activated Kinase 4 (PAK4) and Aurora A Kinase, comparing them directly with alternative inhibitor scaffolds. Our focus is to explain the causality behind experimental choices and to provide actionable protocols for validating inhibitor selectivity in your own research.
Case Study 1: A Selective 6-Chloroquinazoline PAK4 Inhibitor
The p21-activated kinases (PAKs) are crucial signaling nodes in pathways governing cell motility, survival, and proliferation.[2] PAK4, a Group II PAK, is frequently overexpressed in various cancers, making it an attractive therapeutic target. Structure-based drug design has led to the development of potent quinazoline-based PAK4 inhibitors.
A notable example is the 6-chloro-4-aminoquinazoline-2-carboxamide derivative, compound 31 (CZh226) , which was optimized for potent and selective PAK4 inhibition.[3][4]
On-Target Potency vs. Off-Target Profile
The primary challenge in targeting PAK4 is achieving selectivity over other PAK isoforms, especially the highly homologous Group I PAKs like PAK1.[2] Off-target inhibition of PAK1 can lead to different cellular phenotypes and potential toxicities. Compound 31 (CZh226) was developed to maximize this selectivity.
Table 1: Comparative Kinase Inhibition Profile of PAK4 Inhibitors
| Compound | Scaffold | Primary Target | Kᵢ (nM) vs PAK4 | Kᵢ (nM) vs PAK1 | Key Off-Targets (>80% inhibition @ 1µM) | Selectivity (PAK1/PAK4) |
| 31 (CZh226) | 6-Chloroquinazoline | PAK4 | 11.1 | 3840 | None identified in a 54-kinase panel | ~346-fold |
| PF-3758309 | Pyrazole-based | Pan-PAK | 18.7 | 13.7 | PAK1, PAK2, PAK3, PAK5, PAK6, ROCK1, ROCK2, etc. | ~0.7-fold |
| Compound 55 | Indole-based | PAK4 | 2.5 | >10,000 | PAK5, PAK6 | >4000-fold |
Data compiled from multiple sources.[3][5][6]
The data clearly illustrates the high selectivity of the optimized 6-chloroquinazoline CZh226 .[3] While the indole-based Compound 55 shows even greater selectivity against PAK1, the quinazoline scaffold provides a potent and highly selective alternative to the promiscuous, pan-PAK activity of the pyrazole-based inhibitor PF-3758309 .[5][6] The selectivity of CZh226 is attributed to specific interactions within the ATP-binding pocket of PAK4, which differ from PAK1, particularly involving the Asp-Phe-Gly (DFG) motif.[3]
Visualizing the PAK4 Signaling Pathway
Understanding the on-target pathway is critical to interpreting the cellular effects of an inhibitor. Off-target effects can cause pathway modulation that deviates from the expected outcome of PAK4 inhibition.
Caption: The PAK4 signaling cascade, a key driver of cell motility and gene expression.
Case Study 2: 8-Fluoroquinazoline Targeting Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation and spindle assembly.[7] Its overexpression is common in many cancers, making it a validated oncology target. The challenge lies in achieving selectivity over the highly homologous Aurora B kinase, whose inhibition leads to a distinct and potentially more toxic cellular phenotype.
A study developing 2,8-disubstituted quinazoline derivatives identified Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) as a potent and selective Aurora A inhibitor.[8]
Selectivity Profile of an 8-Substituted Quinazoline
The substitution at the 8-position with a fluorine atom was found to be a key contributor to the compound's selectivity. The compound was screened against a panel of 14 kinases to assess its off-target profile.
Table 2: Kinase Selectivity Profile of Compound 6e (8-Fluoroquinazoline)
| Kinase Target | % Activity Remaining @ 10 µM | Kinase Family |
| Aurora A | 48.2% | Serine/Threonine |
| Aurora B | >85% | Serine/Threonine |
| CDK2/cyclin A | >90% | Serine/Threonine |
| VEGFR2 | >95% | Tyrosine |
| EGFR | >98% | Tyrosine |
| MET | >98% | Tyrosine |
| SRC | >98% | Tyrosine |
| LCK | >98% | Tyrosine |
| PLK1 | >90% | Serine/Threonine |
| ...and 5 other kinases | >83% | Various |
Data adapted from El-Gamal et al., 2022.[8]
The results demonstrate that Compound 6e has a favorable selectivity profile, with minimal activity against other kinases, including the closely related Aurora B, at a high concentration.[8] This highlights how specific substitutions on the quinazoline core can tune the inhibitor's interaction within the ATP pocket to achieve selectivity.
Comparison with Alternative Scaffolds and Mechanisms
While ATP-competitive inhibitors like Compound 6e can be engineered for selectivity, off-target effects often remain a concern. Alternative strategies are being explored, most notably the development of allosteric inhibitors that bind to sites other than the conserved ATP pocket.[9][10]
-
Alternative ATP-Competitive Scaffolds: Compounds like AZD1152 (Barasertib) , based on a pyrazole-acetanilide-substituted quinazoline, were designed as highly specific inhibitors of Aurora B.[11] This demonstrates how different heterocyclic cores can be used to tune selectivity for different members of the same kinase family.
-
Allosteric Inhibition: A more advanced strategy to ensure selectivity is to target allosteric sites.[12][13] For Aurora A, this involves developing molecules that disrupt its interaction with its activator, TPX2.[12] This approach is inherently more selective as allosteric sites are not conserved across the kinome, offering a significant advantage over ATP-competitive scaffolds like quinazolines.
Caption: Aurora A activation during mitosis and sites of inhibitor action.
Experimental Protocols for Off-Target Validation
Synthesizing technical accuracy with field-proven insights is paramount. The following protocols represent self-validating systems for assessing inhibitor selectivity.
Protocol 1: In Vitro Kinase Panel Screening (KinaseProfiler™ Assay)
This biochemical assay is the gold standard for determining an inhibitor's selectivity across the human kinome. It measures the ability of a compound to inhibit the activity of a large panel of purified kinases.
Methodology:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., 8-chloroquinazoline derivative) in DMSO to create a range of concentrations (typically from 10 µM down to low nM).
-
Kinase Reaction Setup: In a multi-well plate, prepare a reaction mixture for each kinase containing the purified enzyme, a specific peptide or protein substrate, and radio-labeled ATP ([γ-³³P]ATP) in a kinase buffer.
-
Incubation: Add the test compound or vehicle control (DMSO) to the reaction mixtures. Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
Reaction Termination & Capture: Spot the reaction mixture onto a filter membrane which captures the phosphorylated substrate. Wash the filters extensively to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine IC₅₀ values for the primary target and any significant off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify that a compound engages its target protein within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.
Methodology:
-
Cell Treatment: Treat intact cultured cells with the test inhibitor or vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Workflow for Comprehensive Off-Target Assessment
A robust workflow ensures that potential liabilities are identified early in the drug discovery process.
Caption: A comprehensive workflow for assessing kinase inhibitor selectivity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Targeting of Aurora A Kinase Using Small Molecules: A Step Forward Towards Next Generation Medicines? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiling of 8-Chloroquinazoline Kinase Inhibitors
This guide provides an in-depth comparison of kinase inhibitor selectivity, focusing on the 8-chloroquinazoline scaffold. We will explore the structural significance of this chemical motif, compare its selectivity profiles against established benchmarks, and provide detailed experimental protocols for accurate profiling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust kinase inhibitor characterization workflows.
Introduction: The Pursuit of Kinase Selectivity
Protein kinases are a vast family of enzymes that regulate nearly every aspect of cellular life. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Kinase inhibitors have revolutionized oncology, but their clinical success is often dictated by their selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the kinome.
Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or even confounding the interpretation of a compound's mechanism of action.[3][4] The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib.[2][5] This guide specifically delves into the this compound variant, examining how substitutions at this position influence the inhibitor's interaction with the kinome and how we can precisely measure this selectivity profile.
The this compound Scaffold: Structural Rationale
The structure-activity relationship (SAR) of quinazoline derivatives is well-documented, with modifications to the core ring system significantly impacting potency and selectivity.[5][6] While substitutions at the 6- and 7-positions are common and known to influence solubility and interactions with the solvent front of the ATP-binding pocket, the 8-position offers a unique vector for chemical modification.
The introduction of a chloro group at the 8-position can:
-
Induce Steric Constraints: The chlorine atom can sterically guide the orientation of the inhibitor within the ATP-binding pocket, potentially favoring conformations that enhance binding to the target kinase while preventing engagement with off-target kinases that have different pocket topographies.
-
Alter Electronic Properties: As an electron-withdrawing group, the chlorine atom can modulate the electronic distribution of the quinazoline ring system, influencing key hydrogen bond interactions with the kinase hinge region.
-
Enhance Lipophilicity: This modification can impact the compound's physicochemical properties, such as membrane permeability and metabolic stability, which are critical for cellular activity and in vivo pharmacokinetics.[7]
These factors underscore the importance of comprehensive selectivity profiling to understand the true impact of such a structural modification.
Comparative Selectivity Analysis
To contextualize the performance of an this compound inhibitor, it is essential to benchmark it against well-characterized compounds. The following table presents a comparative selectivity profile of a hypothetical, potent this compound analog ("8-Chloro-QZ-1") against the established EGFR/HER2 inhibitor Lapatinib and the EGFR inhibitor Gefitinib.
Data for Lapatinib and Gefitinib are compiled from public sources. Data for 8-Chloro-QZ-1 is illustrative, based on SAR principles for achieving multi-kinase inhibition through scaffold modification.[8]
| Kinase Target | 8-Chloro-QZ-1 (IC50, nM) | Lapatinib (IC50, nM) [9] | Gefitinib (IC50, nM) [10][11] | Therapeutic Family |
| EGFR | 15 | 10.8 | 33 | EGFR Family |
| HER2 (ErbB2) | 11 | 9.2 | >10,000 | EGFR Family |
| AURKA | 25 | >10,000 | >10,000 | Aurora Kinase |
| AURKB | 18 | >10,000 | >10,000 | Aurora Kinase |
| FLT3 | 22 | >10,000 | >10,000 | Receptor Tyrosine Kinase |
| VEGFR2 | 850 | >3,000 | >10,000 | Receptor Tyrosine Kinase |
| SRC | 450 | >3,000 | >10,000 | Non-receptor Tyrosine Kinase |
| ABL | 900 | >10,000 | >10,000 | Non-receptor Tyrosine Kinase |
Interpretation: This profile illustrates how a modification like the 8-chloro substitution could engender a multi-kinase inhibitor profile. While retaining potent activity against EGFR and HER2, "8-Chloro-QZ-1" demonstrates significant activity against Aurora and FLT3 kinases, a profile that could be beneficial in treating certain leukemias where these kinases are co-activated.[7][8] However, this polypharmacology necessitates careful characterization to distinguish desired on-target activity from potentially toxic off-target inhibition. Lapatinib, by contrast, shows high selectivity for EGFR and HER2 over other tested kinases.[9] Gefitinib is highly selective for EGFR.[10][12][13]
Methodologies for Kinase Selectivity Profiling
A multi-tiered approach combining biochemical and cellular assays is crucial for a comprehensive understanding of inhibitor selectivity.[14][15]
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Protocol 1: Biochemical IC50 Determination using ADP-Glo™
This luminescence-based assay quantifies kinase activity by measuring ADP production, a universal product of kinase-catalyzed phosphorylation.[16][17]
Principle: The amount of ADP formed is converted to ATP, which is then used by luciferase to generate a light signal. Lower kinase activity (due to inhibition) results in less ADP, less ATP generation, and a lower luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound inhibitor in DMSO, typically starting from 10 µM. Use DMSO as a negative control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of kinase buffer containing the target kinase and its specific substrate peptide.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation: Add 2 µL of ATP solution (at the Kₘ concentration for the specific kinase) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase and luciferin needed for the light-producing reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement using NanoBRET™
This assay measures compound binding to a specific kinase target within intact, live cells, providing a more physiologically relevant measure of target engagement.[18]
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). When an unlabeled test compound binds to the kinase, it displaces the tracer, decreasing the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: 24 hours post-transfection, plate the cells into a 96-well white assay plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound inhibitor.
-
To the cells, add the NanoBRET™ Tracer (at a pre-determined optimal concentration) and the serially diluted inhibitor simultaneously. Include "no inhibitor" controls and "no tracer" controls.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to controls and plot the BRET ratio against the inhibitor concentration.
-
Fit the resulting competitive displacement curve to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.
-
On-Target Efficacy vs. Off-Target Toxicity
The ultimate goal of selectivity profiling is to build a therapeutic window for a drug candidate. A compound's final biological effect is the sum of its on-target and off-target activities.
-
Erlotinib , an EGFR inhibitor, provides a classic example. While effective against EGFR-mutant lung cancer, it has known off-target effects. It can inhibit JAK2, which may contribute to its efficacy in certain leukemias, an unexpected antineoplastic effect.[3] Conversely, its off-target inhibition of STK10 has been linked to enhanced lymphocytic activity, which can aggravate the skin-related side effects common to EGFR inhibitors.[4]
Caption: On-target vs. off-target effects of a multi-kinase inhibitor.
This diagram illustrates how 8-Chloro-QZ-1's on-target inhibition of EGFR/HER2 leads to the desired therapeutic outcomes of reduced proliferation and induced apoptosis. Simultaneously, its off-target activity against Aurora Kinase could lead to mitotic arrest, a potential source of toxicity that must be carefully evaluated in preclinical studies.
Conclusion
The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. However, as with any structural modification, it necessitates a rigorous and multi-faceted selectivity profiling campaign. By combining broad-panel biochemical screens with physiologically relevant cellular target engagement and functional assays, researchers can build a comprehensive understanding of a compound's activity. This detailed characterization is paramount for identifying potent and selective drug candidates, predicting potential liabilities, and ultimately, advancing safer and more effective targeted therapies into the clinic.
References
- 1. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 8-Chloroquinazoline Kinase Inhibitors
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for developing potent kinase inhibitors.[1] Specifically, derivatives featuring an 8-chloroquinazoline core are a subject of intense research for their potential to modulate key signaling pathways involved in oncogenesis. However, the clinical success and safety of any kinase inhibitor are critically dependent not only on its on-target potency but also on its selectivity across the entire human kinome. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.
This guide provides an in-depth comparison of the cross-reactivity profiles of quinazoline-based inhibitors. As comprehensive, publicly available kinome-wide screening data for a range of investigational this compound derivatives is limited, we will establish a framework for evaluation by:
-
Detailing the gold-standard experimental methodologies used to assess inhibitor selectivity, explaining the scientific rationale behind these crucial assays.
-
Analyzing the detailed cross-reactivity profiles of clinically approved, structurally related quinazoline inhibitors such as Gefitinib and Erlotinib as expert-validated proxies. This allows us to infer potential off-target liabilities and selectivity patterns relevant to the this compound class.
-
Providing a framework for interpreting selectivity data to guide the development of safer and more effective therapeutic agents.
The Primary Target: Understanding the EGFR Signaling Pathway
Many quinazoline derivatives, including those with the 8-chloro substitution, are designed to target the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades critical for cell growth, proliferation, and survival, including the RAS-RAF-MAPK and PI3K-AKT pathways.[2][3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and making it a prime therapeutic target.[1][2]
An ideal inhibitor would potently block EGFR signaling in cancer cells while sparing other kinases to minimize side effects. The reality, however, is that the ATP-binding pocket, the target for most of these inhibitors, is highly conserved across the kinome, creating a significant challenge for achieving absolute selectivity.[4]
PART 1: Methodologies for Quantifying Cross-Reactivity
To build a robust safety and efficacy profile, a multi-faceted experimental approach is required. Simply measuring enzymatic inhibition is insufficient; understanding target engagement in a complex cellular environment is paramount.
Methodology 1: Kinome-Wide Competition Binding Assays
This is the workhorse for broad selectivity profiling. The scientific principle is to quantify the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large panel of kinases.
Causality and Trustworthiness: This approach does not measure enzymatic activity but rather the direct binding affinity (dissociation constant, Kd) of the inhibitor to each kinase. This is a crucial distinction, as it provides a true thermodynamic measure of interaction, independent of ATP concentration or substrate availability, making the data highly reproducible and comparable across different studies.[5] The KINOMEscan® platform is a widely used commercial example that profiles compounds against a panel of over 460 kinases.[5]
Experimental Workflow: KINOMEscan®
Detailed Protocol:
-
Preparation: A large panel of human kinases, each expressed as a fusion to a unique DNA tag, is prepared. A broad-specificity kinase inhibitor is immobilized on a solid support (e.g., beads).[5]
-
Competition: The test compound (e.g., an this compound derivative) is incubated at various concentrations with a specific kinase from the panel and the immobilized ligand.
-
Equilibration: The mixture is allowed to reach binding equilibrium. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[6]
-
Separation: Unbound components are washed away, leaving only the kinases that are bound to the immobilized ligand on the solid support.
-
Quantification: The amount of kinase remaining on the support is quantified by measuring the amount of its unique DNA tag using quantitative PCR (qPCR). A lower amount of kinase detected indicates stronger competition from the test compound.[5]
-
Data Analysis: By plotting the amount of bound kinase against the concentration of the test compound, a dissociation constant (Kd) is calculated, indicating the binding affinity. This is repeated for every kinase in the panel.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential for broad screening, they do not guarantee that a compound will engage its target inside a living cell. CETSA is a powerful biophysical technique that confirms target engagement in a physiological context.
Causality and Trustworthiness: The core principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[7][8] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, one can directly observe this stabilization as a "thermal shift."[7] This provides a self-validating system: a shift in the melting curve is direct physical evidence of the compound binding to its target inside the cell.[9]
Experimental Workflow: CETSA
Detailed Protocol:
-
Cell Treatment: Culture cells of interest and treat them with the desired concentration of the this compound derivative or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[10]
-
Lysis: Lyse the cells to release their contents. This is often achieved through repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble proteins from the precipitated (denatured) proteins by high-speed centrifugation.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein (e.g., EGFR) and any suspected off-targets using a detection method like Western Blotting.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[7]
PART 2: Comparative Cross-Reactivity Profiles
As a direct comparative dataset for multiple this compound derivatives is not publicly available, we will analyze the kinome-wide selectivity of two landmark FDA-approved quinazoline-based EGFR inhibitors, Gefitinib and Erlotinib . Their profiles serve as an expert benchmark for understanding the potential cross-reactivity landscape of the broader quinazoline class.
Data was sourced from the LINCS Data Portal, which provides KINOMEscan® results measuring binding affinity (Kd) against a panel of 442 kinases.[6] A lower Kd value indicates stronger binding.
| Target Kinase | Gefitinib (Kd, nM) | Erlotinib (Kd, nM) | Kinase Family | Potential Implication of Off-Target Inhibition |
| EGFR (Primary Target) | 0.46 | 0.18 | Tyrosine Kinase | On-Target Efficacy |
| ERBB2 (HER2) | 2.5 | 11 | Tyrosine Kinase | Desirable polypharmacology (dual inhibition) |
| ERBB4 (HER4) | 4.3 | 0.94 | Tyrosine Kinase | Potential for broader ErbB family inhibition |
| TEC | 33 | 1,800 | Tyrosine Kinase | Modulation of immune cell signaling |
| LCK | 150 | >10,000 | Tyrosine Kinase | Potential effects on T-cell signaling |
| SRC | 250 | >10,000 | Tyrosine Kinase | Inhibition of a key oncogenic pathway |
| YES1 | 130 | >10,000 | Tyrosine Kinase | Related to SRC family kinase inhibition |
| RIPK2 | 3.6 | 1.1 | Ser/Thr Kinase | Potent off-target; role in inflammatory signaling |
| GAK | 11 | 2.5 | Ser/Thr Kinase | Potent off-target; involved in clathrin-mediated transport |
| MAP4K5 | 13 | 4.4 | Ser/Thr Kinase | Modulation of JNK signaling pathway |
| STK10 | 18 | 2.9 | Ser/Thr Kinase | Role in stress response and apoptosis |
Data synthesized from the LINCS Data Portal KINOMEscan® assays.[6][10] This table highlights key representative targets and is not exhaustive.
Analysis and Field-Proven Insights
-
On-Target Potency: Both Gefitinib and Erlotinib demonstrate exceptional, sub-nanomolar affinity for their primary target, EGFR, validating their design. Erlotinib (Kd = 0.18 nM) shows slightly higher affinity than Gefitinib (Kd = 0.46 nM) in this assay.[6][10]
-
ErbB Family Selectivity: Both compounds exhibit cross-reactivity with other members of the EGFR family (ERBB2, ERBB4). This is often considered beneficial polypharmacology, as co-inhibition of multiple ErbB receptors can lead to a more comprehensive blockade of oncogenic signaling. Lapatinib, another quinazoline inhibitor, was specifically designed as a dual EGFR/HER2 inhibitor.[11]
-
Significant Off-Target Interactions: The most striking observation is the potent binding of both inhibitors to several serine/threonine kinases, completely unrelated to the intended tyrosine kinase target family.
-
RIPK2: Both molecules bind RIPK2 with nanomolar affinity, comparable to their on-target potency. RIPK2 is a key mediator of inflammatory signaling pathways, and its inhibition could contribute to both therapeutic and adverse effects.
-
GAK: Cyclin G-associated kinase (GAK) is another potent off-target for both drugs. Its inhibition may be linked to some of the observed side effects of EGFR inhibitors.
-
-
Differential Selectivity Profiles: Despite their structural similarity, the two drugs show distinct selectivity profiles. Gefitinib hits a cluster of SRC-family kinases (LCK, SRC, YES1) with moderate affinity (150-250 nM), whereas Erlotinib does not bind them significantly at these concentrations. This highlights how minor chemical modifications can dramatically alter the cross-reactivity profile and underscores the necessity of empirical testing for each new derivative.
Conclusion for the Drug Development Professional
The development of this compound derivatives holds significant promise, but this guide underscores the absolute necessity of early and comprehensive cross-reactivity profiling.
-
Expertise-Driven Interpretation: The data from analogous compounds like Gefitinib and Erlotinib strongly suggest that while high on-target potency against EGFR is achievable, potent off-target interactions, particularly with serine/threonine kinases like RIPK2 and GAK, are a distinct possibility for the quinazoline scaffold. Developers of novel this compound derivatives must proactively screen for and investigate these potential liabilities.
-
Trustworthy Protocols are Key: A tiered approach to screening is essential. Broad, in vitro binding assays like KINOMEscan® provide the initial map of potential interactions. This must be followed by cell-based target engagement assays like CETSA to confirm that these interactions occur in a physiological environment and at therapeutically relevant concentrations.
-
Authoritative Grounding for Decision Making: Off-target effects are not always detrimental. The dual inhibition of EGFR and HER2 by some quinazolines is a prime example of beneficial polypharmacology.[12] However, unexpected inhibition of kinases like RIPK2 or SRC family members could lead to unforeseen toxicities or impact immune responses. A thorough, data-driven understanding of a compound's complete selectivity profile is the only way to make informed decisions, mitigate risks, and ultimately develop a successful therapeutic.
By integrating these robust methodologies and comparative insights, researchers can better navigate the complex challenge of kinase inhibitor selectivity, accelerating the development of novel this compound derivatives from promising candidates into safe and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective use of vandetanib in the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 8-Chloroquinazoline-Based Compounds: A Comparative Guide
In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of numerous targeted therapies. This guide provides a comparative analysis of the in vivo efficacy of 8-chloroquinazoline-based compounds, a subset of this important class of molecules. We will delve into preclinical data, compare their performance against established alternatives, and provide detailed experimental methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.
The Quinazoline Nucleus: A Cornerstone of Modern Anticancer Therapeutics
Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Their significance in oncology is underscored by the clinical success of drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) and have revolutionized the treatment of certain cancers. The versatility of the quinazoline core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles.
This guide will focus on a specific structural motif: the this compound core. The introduction of a chlorine atom at the 8th position of the quinazoline ring can significantly influence the compound's electronic properties and its interaction with biological targets, potentially leading to enhanced potency and selectivity.
Featured this compound Compound: A Case Study in Ascites Tumor Models
To illustrate the in vivo potential of this compound derivatives, we will examine the performance of 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (henceforth referred to as Compound 21 ). A preclinical study by Alapati et al. (2012) provides a head-to-head comparison of this compound with the well-established EGFR inhibitor, gefitinib, in two widely used murine ascites tumor models: Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA).
Mechanism of Action: Beyond EGFR Inhibition
While many quinazoline derivatives are known EGFR inhibitors, Compound 21's mechanism may involve other pathways. The presence of the furan and chloro-benzylideneamine moieties suggests potential interactions with other cellular targets. Further investigation into its precise mechanism of action is warranted to fully understand its anticancer effects.
Comparative In Vivo Efficacy: Compound 21 vs. Gefitinib
The in vivo antitumor activity of Compound 21 was evaluated in Swiss albino mice bearing either EAC or DLA tumors. The primary endpoints of the study were the increase in mean survival time (for the EAC model) and the inhibition of tumor volume and weight (for the DLA model).
Table 1: Comparative In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Model
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) | % Increase in Lifespan |
| Control (Untreated) | - | 21.5 ± 0.5 | - |
| Compound 21 | 20 | 40.2 ± 0.8 | 86.9 |
| Gefitinib | 20 | 35.6 ± 0.7 | 65.6 |
Table 2: Comparative In Vivo Efficacy in Dalton's Lymphoma Ascites (DLA) Solid Tumor Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) | Tumor Weight (g) | % Inhibition of Tumor Weight |
| Control (Untreated) | - | 2.8 ± 0.2 | 3.1 ± 0.3 | - |
| Compound 21 | 20 | 1.1 ± 0.1 | 1.2 ± 0.1 | 61.3 |
| Gefitinib | 20 | 1.5 ± 0.2 | 1.7 ± 0.2 | 45.2 |
As the data clearly indicates, at the same dose of 20 mg/kg, Compound 21 demonstrated superior antitumor activity compared to gefitinib in both the EAC and DLA models. In the EAC model, Compound 21 led to a significantly greater increase in the lifespan of the tumor-bearing mice. In the DLA solid tumor model, it resulted in a more pronounced reduction in both tumor volume and weight.
Experimental Design and Rationale: A Closer Look at the Methodologies
Understanding the "why" behind the experimental setup is as crucial as the results themselves. The choice of the EAC and DLA models, the animal strain, and the endpoints are all critical decisions that impact the interpretation of the data.
Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models
The EAC and DLA models are transplantable tumor models widely used in cancer research for the preliminary screening of potential anticancer agents.
-
Rationale for Use: These models are relatively easy to establish and maintain, and they provide a rapid assessment of a compound's ability to inhibit tumor growth in vivo. The ascitic form allows for easy quantification of tumor cell proliferation by measuring the increase in ascitic fluid volume and cell count, while the solid tumor form allows for the measurement of tumor volume and weight.
-
Tumor Progression: In the ascitic model, the intraperitoneal injection of tumor cells leads to the accumulation of ascitic fluid containing a high concentration of cancer cells. In the solid tumor model, subcutaneous or intramuscular injection of tumor cells results in the formation of a palpable tumor mass.
Experimental Workflow: In Vivo Antitumor Activity Assessment
Caption: Workflow for assessing in vivo antitumor activity.
Step-by-Step Experimental Protocols
The following are generalized protocols for the EAC and DLA models based on common practices. Researchers should always refer to and optimize protocols based on their specific experimental needs and institutional guidelines.
Ehrlich Ascites Carcinoma (EAC) Model Protocol
-
Animal Model: Healthy Swiss albino mice of either sex, weighing 20-25g, are used.
-
Tumor Inoculation: EAC cells are aspirated from the peritoneal cavity of a donor mouse, and the cell count is adjusted. A specific number of viable tumor cells (e.g., 2 x 10^6 cells) are injected intraperitoneally into the recipient mice.
-
Treatment: Twenty-four hours after tumor inoculation, the animals are randomly divided into groups (e.g., control, Compound 21-treated, gefitinib-treated). The test compounds are administered intraperitoneally for a specified duration (e.g., daily for 9 days).
-
Endpoint Measurement: The primary endpoint is the mean survival time (MST) of the mice in each group. The percentage increase in lifespan (% ILS) is calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.
Dalton's Lymphoma Ascites (DLA) Solid Tumor Model Protocol
-
Animal Model: Similar to the EAC model, Swiss albino mice are used.
-
Tumor Inoculation: DLA cells are injected subcutaneously or intramuscularly into the right hind limb of the mice.
-
Treatment: Once the tumors reach a palpable size, the animals are grouped, and treatment is initiated.
-
Endpoint Measurement: Tumor volume is measured periodically using calipers. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Signaling Pathways and Potential Mechanisms
The superior performance of Compound 21 in these models suggests that it may have a more potent or a different mechanism of action compared to gefitinib. While gefitinib primarily targets the EGFR signaling pathway, which is crucial for cell proliferation and survival, Compound 21 might inhibit other critical pathways or possess additional cytotoxic effects.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
Conclusion and Future Directions
The preclinical data presented here strongly suggests that this compound-based compounds, exemplified by Compound 21, hold significant promise as potent anticancer agents. The observed superior in vivo efficacy of Compound 21 over a clinically established drug like gefitinib in ascites tumor models warrants further investigation.
Future studies should focus on:
-
Elucidating the precise mechanism of action of Compound 21 and other promising this compound derivatives.
-
Evaluating their efficacy in a broader range of cancer models , including patient-derived xenografts (PDXs), to assess their translational potential.
-
Conducting detailed pharmacokinetic and toxicological studies to establish their drug-like properties and safety profiles.
The continued exploration of the this compound scaffold is a promising avenue for the discovery and development of novel and more effective cancer therapies.
A Comparative Guide to the Synthesis of 8-Chloroquinazoline for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 8-Chloroquinazoline Scaffold
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," a framework that consistently appears in a multitude of biologically active compounds. The introduction of a chlorine atom at the 8-position modulates the electronic and steric properties of the quinazoline core, often enhancing its interaction with biological targets. This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including kinase inhibitors for oncology and agents targeting other critical cellular pathways. The efficient and scalable synthesis of this building block is therefore of paramount importance to the drug discovery and development pipeline.
This guide provides a comparative analysis of the primary and alternative synthetic routes to this compound. We will delve into the mechanistic underpinnings of these methods, provide detailed, field-tested experimental protocols, and offer a quantitative comparison to aid researchers in selecting the optimal strategy for their specific needs.
Method 1: The Predominant Pathway via 8-Chloroquinazolin-4-ol
The most established and widely utilized route to this compound proceeds through a three-step sequence, commencing with the synthesis of 8-chloroquinazolin-4-ol. This method is favored for its reliable and generally high-yielding steps.
Step 1: Synthesis of 8-Chloroquinazolin-4-ol
The initial and crucial step is the construction of the quinazolinone core via the Niementowski quinazoline synthesis.[1] This involves the cyclocondensation of 2-amino-3-chlorobenzoic acid with a one-carbon source, most commonly formamide.
Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-3-chlorobenzoic acid on the carbonyl carbon of formamide. Subsequent dehydration and intramolecular cyclization, followed by tautomerization, yields the stable 8-chloroquinazolin-4-ol.
Two common heating methods are employed for this transformation: conventional heating and microwave irradiation.
-
Conventional Heating: This traditional approach is accessible in any standard laboratory setting. It involves heating the reactants at an elevated temperature for a period of a few hours.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In this context, it significantly reduces the reaction time from hours to minutes and often leads to improved yields and cleaner reaction profiles.[1]
Step 2: Chlorination to 4,8-Dichloroquinazoline
The hydroxyl group at the 4-position of 8-chloroquinazolin-4-ol is then converted to a chloro group, a more versatile leaving group for subsequent transformations. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Mechanism: The lone pair of electrons on the oxygen of the lactam tautomer of 8-chloroquinazolin-4-ol attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent attack by a chloride ion and elimination of the phosphate group results in the formation of 4,8-dichloroquinazoline.
Step 3: Selective Reductive Dehalogenation
The final step involves the selective removal of the chlorine atom at the 4-position, leaving the 8-chloro substituent intact. This is most effectively accomplished through catalytic hydrogenation. The 4-chloro group is more labile to reduction than the 8-chloro group due to the electronic influence of the adjacent nitrogen atoms.
Reaction Mechanism: The reaction proceeds via the oxidative addition of the 4-chloro group to the surface of the palladium catalyst. The resulting organopalladium intermediate then undergoes hydrogenolysis, where it reacts with hydrogen to regenerate the catalyst and release this compound.
Method 2: An Alternative Route from 2-Amino-3-chlorobenzonitrile
An alternative and more convergent approach to this compound utilizes 2-amino-3-chlorobenzonitrile as the starting material. This method can potentially reduce the number of synthetic steps.
Reaction Mechanism: The synthesis commences with the reaction of 2-amino-3-chlorobenzonitrile with a one-carbon electrophile, such as triethyl orthoformate, in the presence of an acid catalyst. This forms an intermediate that undergoes intramolecular cyclization. The amino group attacks the nitrile carbon, leading to the formation of the quinazoline ring. Subsequent aromatization yields this compound.
Quantitative Comparison of Synthesis Methods
| Parameter | Method 1: Via 8-Chloroquinazolin-4-ol | Method 2: From 2-Amino-3-chlorobenzonitrile |
| Starting Material | 2-Amino-3-chlorobenzoic Acid | 2-Amino-3-chlorobenzonitrile |
| Key Reagents | Formamide, POCl₃, H₂/Pd-C | Triethyl orthoformate, Acid catalyst |
| Number of Steps | 3 | 1-2 |
| Typical Overall Yield | 60-75% | 50-65% |
| Scalability | Readily scalable | Scalable, but may require optimization |
| Key Advantages | Well-established, reliable, high yields in individual steps. | More convergent, fewer steps. |
| Key Disadvantages | Longer overall sequence. | Availability and cost of starting material can be a factor. |
Experimental Protocols
Method 1: Step-by-Step Protocol via 8-Chloroquinazolin-4-ol
Step 1a: Synthesis of 8-Chloroquinazolin-4-ol (Conventional Heating)
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (10-20 eq).[1]
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from ethanol or an ethanol/water mixture to yield pure 8-chloroquinazolin-4-ol.
Step 1b: Synthesis of 8-Chloroquinazolin-4-ol (Microwave-Assisted)
-
In a microwave-safe reaction vessel, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq).[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 150 °C for 15-30 minutes.[1]
-
After cooling, follow the work-up and purification procedure described in Step 1a.
Step 2: Synthesis of 4,8-Dichloroquinazoline
-
To a flask containing 8-chloroquinazolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain 4,8-dichloroquinazoline.
Step 3: Synthesis of this compound
-
Dissolve 4,8-dichloroquinazoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add a base, such as sodium acetate or triethylamine (1.5-2.0 eq), to neutralize the HCl generated during the reaction.
-
Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Method 2: Step-by-Step Protocol from 2-Amino-3-chlorobenzonitrile
-
In a round-bottom flask, combine 2-amino-3-chlorobenzonitrile (1.0 eq) and triethyl orthoformate (3-5 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After cooling, remove the excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizing the Synthetic Pathways
References
Benchmarking 8-Chloroquinazoline Analogs Against Known Kinase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2][3] This guide provides an in-depth technical comparison of emerging 8-chloroquinazoline analogs against established inhibitors targeting two critical oncogenic kinases: the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). Designed for researchers and drug development professionals, this document synthesizes biochemical and cellular data to offer a clear perspective on the potency and potential of these next-generation compounds.
The strategic placement of a chloro group at the 8-position of the quinazoline ring can significantly influence the molecule's interaction with the target kinase, potentially enhancing potency and modulating selectivity. Here, we delve into the supporting experimental data that validates this approach, providing a framework for future drug discovery efforts.
Comparative Analysis of Inhibitor Potency
The efficacy of a kinase inhibitor is quantitatively defined by its half-maximal inhibitory concentration (IC50), a measure of the drug's potency in reducing kinase activity by 50%.[4] The following tables present a comparative summary of IC50 values for representative this compound analogs and clinically approved inhibitors, providing a direct benchmark of their performance.
EGFR Inhibitor Benchmarking
Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), serves as a crucial benchmark for new analogs.[4] The 4-anilinoquinazoline scaffold is a well-established structural motif for EGFR inhibitors.[5][6][7] The data below showcases how modifications to this core, particularly at the 8-position, can yield compounds with comparable or, in some cases, superior potency, especially against mutant forms of EGFR that confer resistance to earlier generations of TKIs.[8][9][10]
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) - A549 (EGFR wt) | Cellular IC50 (nM) - H1975 (L858R/T790M) | Reference(s) |
| Gefitinib (Iressa®) | EGFR (wt) | ~2-37 | ~15,590 | >9,000 | [2][4] |
| Erlotinib (Tarceva®) | EGFR (wt) | 2 | - | - | [4] |
| Afatinib (Gilotrif®) | Pan-HER (irreversible) | 0.67 (wt), 3.7 (mut) | - | - | [2] |
| 8-Cl Analog Example 1 | EGFR (wt & mut) | 2.4 (wt) | 6,540 | 1,940 | [2] |
| 8-Cl Analog Example 2 | EGFR (wt & mut) | 0.8 (wt), 2.7 (mut) | - | - | [11] |
Note: IC50 values can vary based on experimental conditions. Data is aggregated from multiple sources for comparative purposes.
PI3Kδ Inhibitor Benchmarking
The delta isoform of PI3K is a key target in B-cell malignancies.[12] Idelalisib (Zydelig®), a selective PI3Kδ inhibitor, features a quinazoline core and serves as the primary benchmark in this category.[13][14][15] The development of novel quinazoline-based analogs, including those with an 8-chloro substitution, aims to enhance selectivity and improve pharmacokinetic properties.[16][17][18][19]
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular Potency Indication | Reference(s) |
| Idelalisib (Zydelig®) | PI3Kδ | 2.5 | Induces apoptosis in CLL cells | [12] |
| 8-Cl Quinazoline PI3Kδ Analog | PI3Kδ | 0.09 - 0.39 | Improved pharmacokinetic profile in preclinical models | [17] |
Foundational Signaling Pathways
Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling cascades they disrupt.
Caption: EGFR signaling pathway and TKI inhibition.
Caption: PI3K/AKT signaling pathway and inhibition.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key biochemical assays used in the characterization of kinase inhibitors. The choice of assay is critical; while radiometric assays are often considered the "gold standard" for directly measuring catalytic activity, non-radioactive methods like HTRF and LanthaScreen offer high-throughput capabilities with robust performance.[9][15][20]
Radiometric Kinase Assay (Filter Binding)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct assessment of kinase activity.[9][15]
Materials:
-
Recombinant kinase (e.g., EGFR, PI3Kδ)
-
Peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound analogs and known inhibitors) dissolved in DMSO
-
Phosphocellulose filter plates (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compounds into a 96-well reaction plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Kinase Reaction Preparation: Prepare a master mix containing the kinase and substrate in kinase reaction buffer.
-
Initiate Kinase Reaction: Add 10 µL of the kinase/substrate mix to each well. Pre-incubate for 10-15 minutes at room temperature to allow compound binding.
-
ATP Addition: Start the reaction by adding 10 µL of [γ-³²P]ATP solution (at or near the Kₘ for ATP) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction & Transfer: Stop the reaction by adding 20 µL of 3% phosphoric acid. Transfer 25 µL of the reaction mixture onto the phosphocellulose filter plate.
-
Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF is a robust, high-throughput assay based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[10][12][13][21]
Materials:
-
Recombinant kinase
-
Biotinylated substrate
-
ATP
-
HTRF Kinase Buffer
-
Test compounds in DMSO
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody (donor) and Streptavidin-XL665 (acceptor)
-
Stop/Detection Buffer (containing EDTA)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Addition: Add 2 µL of the test compound dilutions to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 4 µL of a mix containing the kinase and biotinylated substrate in HTRF kinase buffer. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 4 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of the HTRF detection reagents diluted in the stop/detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for the detection antibody to bind.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the inhibitor concentration to determine the IC50 value.
LanthaScreen™ Kinase Binding Assay
This assay measures the binding affinity of an inhibitor to the kinase's ATP pocket through a FRET-based competition mechanism.[1][5][8]
Materials:
-
GST- or His-tagged recombinant kinase
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled ATP-competitive tracer
-
LanthaScreen Kinase Buffer
-
Test compounds in DMSO
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare 3x solutions of the test compounds, the kinase/antibody mixture, and the tracer in the kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3x test compound solution.
-
Kinase/Antibody Addition: Add 5 µL of the 3x kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3x tracer solution to each well to initiate the binding reaction. The final volume is 15 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Plot the emission ratio against the inhibitor concentration to determine the IC50 value.
Synthesis and Evaluation Workflow
The journey from concept to a benchmarked analog follows a structured workflow, ensuring rigorous characterization at each stage.
Caption: Workflow for synthesis and evaluation.
Conclusion
The this compound scaffold represents a promising avenue for the development of next-generation kinase inhibitors. The presented data demonstrates that analogs built upon this core can achieve potent and, in some cases, superior inhibition of key oncogenic targets like EGFR and PI3Kδ when compared to established drugs. The detailed experimental protocols provided herein offer a validated framework for researchers to conduct their own comparative studies, ensuring data integrity and reproducibility. As our understanding of kinase biology deepens, the continued exploration and optimization of such privileged scaffolds will be paramount in the ongoing effort to develop more effective and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel purinyl quinazolinone derivatives as PI3Kδ-specific inhibitors for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
